Dysprosium acetylacetonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dysprosium(3+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFBAJHTAGCGOH-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21DyO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045404 | |
| Record name | Dysprosium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14637-88-8 | |
| Record name | Dysprosium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Chemical Reactivity
Established Synthetic Routes for Dysprosium Acetylacetonate (B107027) Complexes
The preparation of dysprosium acetylacetonate can be achieved through several established methods, each offering distinct advantages in terms of purity, yield, and control over the final product's hydration state.
Direct Reaction Approaches with Dysprosium Precursors
The most conventional method for synthesizing this compound involves the direct reaction of a dysprosium source with acetylacetone (B45752) (Hacac). valuates.comsmolecule.comwikipedia.org This approach typically utilizes dysprosium metal or dysprosium hydride as the starting material. valuates.comwikipedia.org The reaction proceeds with the dysprosium precursor reacting directly with acetylacetone, leading to the formation of the this compound complex. smolecule.com Control over the reaction conditions, such as temperature and the exclusion of atmospheric moisture, is crucial to obtain the anhydrous form of the compound, which is stable in a dry atmosphere. wikipedia.org
Electrochemical Synthesis Pathways for this compound
An alternative and efficient route to this compound is through electrochemical synthesis. smolecule.com This method involves the electrolysis of an ethanolic solution of acetylacetone using a dysprosium anode. osti.goviaea.org The process yields a tris(acetylacetonate)dysprosium(III) complex, specifically Dy(acac)₃·0.5(Hacac), with high efficiency. osti.gov This electrochemical approach, conducted in a non-aqueous medium like ethanol, prevents the hydrolysis of the acetylacetone ligand. smolecule.com Subsequent heating of the resulting complex allows for the removal of co-crystallized acetylacetone and ethanol, leading to the formation of Dy(acac)₃·(EtOH) and ultimately the anhydrous Dy(acac)₃. wikipedia.orgosti.gov
| Parameter | Electrochemical Synthesis Details |
| Anode | Dysprosium Metal |
| Electrolyte | Ethanolic solution of acetylacetone (Hacac) |
| Initial Product | Dy(acac)₃·0.5(Hacac) |
| Subsequent Products | Dy(acac)₃·(EtOH), Dy(acac)₃ |
Solvent-Mediated Synthesis Variations and Solvate Formation
The synthesis of this compound is significantly influenced by the solvent system employed, which can lead to the formation of various solvated complexes. When the synthesis is carried out in the presence of moisture, hydrated forms of the compound are produced. wikipedia.org The anhydrous form, however, will readily form a hydrate (B1144303) in humid air. valuates.comwikipedia.org The choice of solvent can also lead to the incorporation of solvent molecules into the coordination sphere of the dysprosium ion. For instance, in a methanol (B129727) solution of acetonitrile, this compound can form adducts such as Dy(acac)₃·2CH₃OH and Dy(acac)₃·CH₃OH·CH₃CN. wikipedia.org These solvent-mediated variations highlight the flexibility of the dysprosium coordination environment.
Chemical Behavior and Intrinsic Reactivity of this compound
The chemical properties of this compound are largely dictated by the characteristics of the central dysprosium ion and its coordination to the acetylacetonate ligands.
Coordination Chemistry Characteristics Typical of Rare Earth Metal Complexes
As a rare earth metal complex, this compound exhibits coordination chemistry typical of this group of elements. The dysprosium(III) ion is a hard Lewis acid, showing a strong affinity for oxygen donor ligands like the acetylacetonate anion. nih.gov The acetylacetonate ligand acts as a bidentate chelating agent, binding to the dysprosium ion through its two oxygen atoms. cymitquimica.com This chelation imparts significant stability to the complex. cymitquimica.com The coordination number of the dysprosium ion in these complexes can vary, often accommodating additional ligands such as water or other solvent molecules, as seen in the formation of hydrates and solvates. wikipedia.orgjlu.edu.cn The coordination of water molecules has been shown to affect the M-O stretching vibration bands in rare earth acetylacetonate complexes. jlu.edu.cn
Coordination Chemistry and Structural Elucidation
Ligand Design and Coordination Environment in Dysprosium Acetylacetonate (B107027) Complexes
The structural diversity of dysprosium acetylacetonate complexes is primarily dictated by the nature of the acetylacetonate ligand itself, the introduction of auxiliary or co-ligands, and the resulting propensity to form complexes of varying nuclearity.
Acetylacetone (B45752) (acacH) readily loses a proton to form the acetylacetonate anion (acac⁻), which acts as a classic bidentate chelating ligand. It coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. vaia.com This chelation, known as the chelate effect, imparts significant stability to the resulting metal complex compared to coordination by monodentate ligands. vaia.com In this compound complexes, the Dy(III) ion is typically chelated by three such acetylacetonate ligands, forming the core [Dy(acac)₃] unit. The coordination sphere of the dysprosium ion is often completed by additional solvent molecules or other co-ligands, as the large ionic radius of Dy(III) accommodates high coordination numbers, commonly 8 or 9. researchgate.netresearchgate.net The basic tris(acetylacetonate)dysprosium(III) compound, for instance, can be synthesized by reacting dysprosium metal or its hydride with acetylacetone. wikipedia.org
The introduction of auxiliary or co-ligands to the [Dy(acac)₃] core dramatically influences the final structure, coordination number, and geometry of the dysprosium(III) center. These additional ligands can be neutral molecules like water, alcohols, or nitrogen-containing heterocycles, or other anionic ligands.
For example, the reaction of this compound with bulky nitrogen-containing ligands such as benzo[i]dipyrido[3,2-a:2',3'-c]phenazine (dppn) or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) leads to the formation of mononuclear complexes like [Dy(acac)₃(dppn)]·C₂H₅OH and [Dy(acac)₃(tmphen)]·2H₂O. rsc.orgrsc.org In these cases, the large auxiliary ligand occupies two coordination sites, resulting in an eight-coordinate dysprosium ion. The coordination geometry is often a distorted square antiprism. rsc.orgrsc.org The nature of these auxiliary ligands has been shown to fine-tune the magnetic properties of the resulting complexes. mdpi.com
Similarly, the use of other β-diketonate ligands in conjunction with acetylacetonate, or the introduction of ligands like pyridine-N-oxide, can lead to varied coordination environments. mdpi.com For instance, pyridine-N-oxide can act as a bridging ligand to form binuclear complexes. mdpi.com The use of multidentate Schiff base ligands can also lead to the formation of polynuclear dysprosium clusters where acetylacetonate acts as a terminal ligand. researchgate.net The flexibility and electronic properties of these auxiliary ligands are key factors in determining the final coordination geometry, which can range from distorted square antiprismatic to triangular dodecahedral. mdpi.comchemrxiv.org
The versatile coordination modes of the acetylacetonate ligand and the ability of the dysprosium ion to be bridged by various co-ligands facilitate the construction of complexes with different nuclearities.
Mononuclear Complexes: As discussed, the reaction of [Dy(acac)₃] with sterically demanding neutral ligands that can occupy the remaining coordination sites often results in mononuclear species. Examples include [Dy(acac)₃(dppn)]·C₂H₅OH and [Dy(acac)₃(tmphen)]·2H₂O, where the dysprosium center is isolated within a single molecular unit. rsc.orgrsc.org
Dinuclear Complexes: Dimeric structures can be formed through various bridging strategies. For instance, two this compound units can be linked by bridging co-ligands. A notable example is the binuclear complex [Dy(C₅H₇O₂)₃(C₅H₅NO)]₂·2CHCl₃, where two pyridine-N-oxide molecules bridge two Dy(III) ions. mdpi.com In this structure, each dysprosium atom is coordinated by three acetylacetonate ligands and the oxygen atoms from the two bridging pyridine-N-oxide molecules. mdpi.com Dinuclear complexes can also be formed using larger, compartmental Schiff base ligands that create distinct binding pockets for two dysprosium ions, which are then further coordinated by acetylacetonate ligands. researchgate.net
Polynuclear Architectures: The formation of larger polynuclear clusters often involves the use of multidentate ligands that can bridge multiple metal centers, or through hydrolysis reactions that introduce hydroxo bridges. For example, a pentanuclear dysprosium hydroxy cluster, [Dy₅(μ₄-OH)(μ₃-OH)₄(μ-η²-Ph₂acac)₄(η²-Ph₂acac)₆], has been synthesized, where dibenzoylmethanide (a derivative of acetylacetonate) acts as a peripheral ligand. acs.org The core of this cluster consists of five dysprosium atoms arranged in a square-based pyramidal geometry, held together by hydroxo groups. acs.org The synthesis of heterometallic polynuclear complexes is also possible, such as the {CoIII₂DyIII₂} "butterfly" core in [DyIII₂CoIII₂(OMe)₂(teaH)₂(acac)₄(NO₃)₂], where acetylacetonate ligands saturate the coordination sphere of the dysprosium ions. acs.org
The coordination of multiple chiral or bulky ligands around a central dysprosium ion can lead to interesting stereochemical and conformational properties. The flexible coordination geometry of the Dy(III) ion allows for the accommodation of various ligand arrangements, which can result in chiral complexes.
For instance, the use of chiral macrocyclic ligands derived from the condensation of 2,6-diformyl-4-methylphenol, this compound, and enantiomerically pure (1R,2R)- or (1S,2S)-1,2-cyclohexanediamine results in the formation of a pair of enantiomerically chiral homodinuclear complexes, [(acac)₄Dy₂(R,R,R,R-L)] and [(acac)₄Dy₂(S,S,S,S-L)]. researchgate.net Single-crystal X-ray diffraction confirms the chirality of these complexes, which exhibit distinct circular dichroism spectra. researchgate.net
Structural Characterization Methodologies
The definitive elucidation of the intricate three-dimensional structures of this compound complexes relies heavily on powerful analytical techniques, with single-crystal X-ray diffraction being the most conclusive.
The structures of numerous this compound derivatives have been determined using this method. For example, the analysis of [Dy(acac)₃(dppn)]·C₂H₅OH revealed a discrete mononuclear complex where the Dy(III) center is in a square-antiprism coordination environment. rsc.org Similarly, the crystal structure of the binuclear complex [Dy(C₅H₇O₂)₃(C₅H₅NO)]₂·2CHCl₃ showed that the two dysprosium ions are bridged by two pyridine-N-oxide ligands, with an intramolecular Dy···Dy distance of 4.264 Å. mdpi.com
The data obtained from single-crystal X-ray diffraction are crucial for understanding structure-property relationships, particularly in the field of molecular magnetism, where the subtle changes in the coordination environment of the Dy(III) ion can have a profound impact on the magnetic relaxation dynamics. rsc.orgmdpi.com
Below is a table summarizing the crystallographic data for a selection of this compound complexes, illustrating the structural diversity discussed.
| Compound | Formula | Crystal System | Space Group | Coordination Number | Coordination Geometry | Reference |
|---|---|---|---|---|---|---|
| [Dy(acac)₃(dppn)]·C₂H₅OH | C₄₃H₄₃DyN₄O₇ | Triclinic | P-1 | 8 | Square Antiprism | rsc.org |
| [Dy(acac)₃(tmphen)]·2H₂O | C₃₁H₃₉DyN₂O₈ | Monoclinic | C2/c | 8 | Distorted Square Antiprism (D₄d) | rsc.org |
| [Dy(C₅H₇O₂)₃(C₅H₅NO)]₂·2CHCl₃ | C₄₂H₄₈Cl₆Dy₂N₂O₁₄ | Monoclinic | P2₁/c | 8 | Triangular Dodecahedron | mdpi.com |
| [Dy(acac)₃(bik-Et)] | C₂₉H₃₇DyN₄O₈ | Triclinic | P-1 | 8 | Distorted Square Antiprism | chemrxiv.orgchemrxiv.org |
Spectroscopic Probes for Structural Insights (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of this compound. These methods provide detailed information about the coordination environment of the dysprosium ion by probing the vibrational modes of the acetylacetonate (acac) ligands. The spectral data reveal the nature of the bonding between the metal center and the ligand, particularly the Dy-O bonds, and the electronic structure of the chelate ring.
FTIR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule, making it ideal for observing the characteristic vibrations of the acetylacetonate ligand. mt.com In metal acetylacetonates (B15086760), the most significant vibrational bands are associated with the C=O and C=C stretching modes of the chelate ring. For instance, in a complex related to this compound, tris(acetylacetonate)gadolinium(III), the IR spectra show characteristic β-diketone vibrations with the C=O stretch at 1,602 cm⁻¹ and the C=C stretch at 1,523 cm⁻¹. smolecule.com A Gd–O vibration is also observed at 536 cm⁻¹. smolecule.com The positions of these bands are indicative of the delocalization of π-electrons within the chelate ring, a hallmark of the coordinated enolate form of the acetylacetonate ligand. The complexes prepared through electrochemical synthesis have also been characterized using IR spectra to confirm their composition. iaea.orgosti.gov
Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, provides complementary information to FTIR. mt.com It is especially useful for studying the lower frequency modes, including the vibrations of the molecular backbone and metal-ligand bonds, which can give insight into the crystal lattice structure. mt.com While both techniques provide a "molecular fingerprint" useful for identification, they are governed by different selection rules. mt.com In molecules with a center of inversion, Raman and IR active bands are mutually exclusive. mt.com The combined use of both FTIR and Raman spectroscopy allows for a more complete picture of the vibrational landscape of this compound, confirming the coordination of the ligands and providing insights into the symmetry of the complex.
Table 1: Characteristic Vibrational Frequencies for Metal Acetylacetonate Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| C=O Stretch | 1602 | FTIR | smolecule.com |
| C=C Stretch | 1523 | FTIR | smolecule.com |
| Metal-Oxygen (M-O) Stretch | 536 | FTIR | smolecule.com |
Heterometallic Complex Formation Involving this compound Moieties
The acetylacetonate ligand's ability to act as a building block extends to the formation of complex heterometallic systems, where dysprosium(III) ions are linked to other metal ions, particularly those from the d-block (transition metals). These 3d-4f complexes are of significant interest as they can exhibit unique magnetic and optical properties arising from the interplay between the different metal centers. The varied ligands typically used in both transition metal and lanthanide chemistry are often suitable for creating these heterometallic structures. rsc.org
Incorporation of Transition Metals in Multimetallic Systems
A common strategy for synthesizing heterometallic complexes involves the reaction of a lanthanide complex that can act as a Lewis acid with a transition metal complex that can function as a Lewis base. This compound and its derivatives are frequently used as the lanthanide component.
For example, heterometallic dinuclear complexes with the general formula [Ln(hfac)₃Cu(acac)₂] (where hfac is hexafluoroacetylacetonate) have been successfully synthesized for several lanthanides, including dysprosium (Dy). unipi.it In these systems, the oxygen atoms of the transition metal's acetylacetonate ligands are sufficiently basic to coordinate to the Lewis acidic Ln(hfac)₃ fragment. unipi.it X-ray diffraction studies on these complexes revealed a dinuclear structure where the dysprosium and copper centers are bridged by two oxygen atoms from the acetylacetonato ligands and one oxygen atom from a hexafluoroacetylacetonato ligand. unipi.it The formation of these complexes with late lanthanides like dysprosium is achievable under anhydrous conditions. unipi.itresearchgate.net
Another class of heterometallic systems involves butterfly-type metallic cores. Three such complexes containing a {Dyᴵᴵᴵ₂Coᴵᴵᴵ₂} core have been synthesized and characterized. acs.org In these structures, two Dy³⁺ ions occupy the central "body" positions, while two diamagnetic Co³⁺ ions are located at the outer "wing-tip" positions, with acetylacetonate serving as one of the supporting ligands. acs.org These examples demonstrate that this compound moieties can be integrated into larger, discrete multimetallic molecules with well-defined structures.
Design Principles for Heterometallic Coordination Systems
The rational design of heterometallic coordination systems hinges on controlling the coordination environments of both the lanthanide and transition metal ions to direct the assembly of the final structure. mdpi.com A key challenge is managing the high and variable coordination numbers of lanthanide ions. mdpi.com
A powerful design principle involves using lanthanide tris(β-diketonate) complexes, such as Ln(hfac)₃, as "metalloligands" or Lewis acids. mdpi.comresearchgate.net These moieties can coordinate to the oxygen atoms of transition metal acetylacetonate complexes. mdpi.comresearchgate.net This approach leads to the formation of simple, chiral, heterodinuclear complexes with the general structure LnM(hfac)₃(μ₂-acac-O,O,O')₃, where the two metal centers are facially bridged by three acetylacetonate ligands. mdpi.comresearchgate.net This strategy has been used to create a range of complexes with various lanthanide (Ln = La, Pr, Gd) and transition metal (M = Cr, Fe, Ga) ions. mdpi.comresearchgate.net The synthesis proceeds readily by reacting the hydrated lanthanide precursor, such as Ln(hfac)₃(H₂O)₂, with the transition metal acetylacetonate in a non-coordinating solvent. mdpi.com
The choice of ligands is crucial. The hexafluoroacetylacetonate (hfac) ligand enhances the Lewis acidity of the lanthanide center, promoting the coordination of the less-substituted acetylacetonate (acac) ligand from the transition metal complex. mdpi.com This predictable Lewis acid-base interaction provides a reliable route to triply bridged binuclear complexes. mdpi.com Optimizing the ligand field environment around the dysprosium ion is a critical factor in the design of these complexes, as it strongly influences the resulting magnetic properties. rsc.org The relative proximity of the metal ions in these designed systems makes them well-suited for studying 3d-4f magnetic interactions. mdpi.com
Electronic Structure and Computational Investigations
Quantum Chemical Calculation Methodologies Applied to Dysprosium Acetylacetonate (B107027)
A variety of quantum chemical methods are employed to model the electronic and geometric properties of lanthanide complexes like dysprosium acetylacetonate. These methods range in computational cost and accuracy, each providing unique insights into the molecule's behavior.
Ab initio calculations, which are based on first principles without empirical parameters, are fundamental to understanding the electronic structure of dysprosium complexes. These calculations are essential for elucidating magnetic properties, such as magnetic anisotropy, which is critical for applications like Single-Molecule Magnets (SMMs). uoa.grresearchgate.net For dysprosium(III) compounds, methods like Complete Active Space Self-Consistent Field (CASSCF) are often employed to handle the complex electronic structure arising from the partially filled 4f orbitals. rsc.org
These calculations can determine the energy levels of the ground and excited states, the orientation of magnetic anisotropy axes, and g-tensors. uoa.gr For instance, in various low-symmetry Dy(III) complexes, ab initio calculations have shown that the ground Kramers doublet is typically strongly axial. uoa.gr While computationally intensive, these methods provide a detailed and accurate picture of the electronic landscape, which is crucial for interpreting experimental data and predicting the behavior of new dysprosium-based materials. acs.orgiitb.ac.in The insights gained from these studies on various Dy(III) coordination compounds are directly applicable to understanding the electronic behavior of this compound.
Density Functional Theory (DFT) has become a widely used tool for investigating the structure, bonding, and properties of lanthanide coordination compounds due to its favorable balance of computational cost and accuracy. rsc.org DFT methods are particularly useful for optimizing the molecular geometry of large complexes and for studying systems where electron correlation is significant. escholarship.org
In the context of lanthanide acetylacetonates (B15086760), DFT and its time-dependent extension (TDDFT) can be used to study electronic structures, molecular orbitals, and electronic absorption spectra. nih.gov For example, DFT calculations on related lanthanide complexes have been used to understand how ligand modifications, such as fluorination, affect intermolecular interactions and volatility. rsc.org DFT studies can also elucidate the bonding structure within complex systems, providing insights into the interactions between the dysprosium ion and the acetylacetonate ligands. mdpi.com These applications demonstrate the utility of DFT in predicting the properties and reactivity of complexes like this compound.
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful ab initio technique specifically designed to treat molecules with strong static electron correlation, which is characteristic of lanthanide ions with their partially filled f-orbitals. rsc.org For Dy(III) (a 4f⁹ ion), the CASSCF method accurately describes the multi-configurational nature of the ground and excited electronic states.
CASSCF calculations, often including spin-orbit coupling effects, are the state-of-the-art approach for predicting the magnetic properties of dysprosium complexes. rsc.orgnih.gov They can predict the crystal field splitting of the ground state multiplet (⁶H₁₅/₂) and the nature of the ground Kramers doublet, which governs the magnetic anisotropy. nih.gov These calculations have been shown to qualitatively and often quantitatively support experimental magnetic data, providing a theoretical foundation for understanding phenomena like slow magnetic relaxation in Dy(III)-based Single-Molecule Magnets. rsc.org The application of CASSCF to various dysprosium coordination environments provides a robust framework for predicting the magnetic behavior of this compound.
Specialized software packages have been developed to facilitate the theoretical study of the luminescence of lanthanide-containing systems. LUMPAC (Lanthanide Luminescence Software Package) is a prominent example, designed to be user-friendly and efficient for both theoretical and experimental chemists. lumpac.pro.brnih.gov
LUMPAC allows for a comprehensive theoretical investigation of luminescent properties. Its modules can perform geometry optimization of lanthanide complexes, calculate the energies of singlet and triplet excited states of the ligands, and compute key photophysical parameters. lumpac.pro.brwebsiteseguro.com Based on theoretical calculations or experimental emission spectra, LUMPAC can estimate Judd-Ofelt intensity parameters (Ωλ), radiative (A_rad) and non-radiative (A_nrad) emission rates, and luminescence quantum yields (Φ_L). nih.govquora.com This software is an invaluable tool for predicting and interpreting the luminescent behavior of this compound, aiding in the design of efficient light-emitting materials. lumpac.pro.br
Below is a table summarizing the key functionalities of the LUMPAC software package.
| LUMPAC Module | Functionality | Calculated/Estimated Parameters |
| Module 1 | Geometry Optimization | Optimizes the 3D structure of lanthanide complexes using Sparkle/RM1 or Sparkle/PM3 models within MOPAC. lumpac.pro.br |
| Module 2 | Excited State Calculation | Obtains singlet and triplet excited state energies of the ligands using INDO/S-CIS ORCA calculations. lumpac.pro.br |
| Module 3 | Spectroscopic Properties | Calculates photophysical parameters from theoretical inputs or experimental emission spectra. websiteseguro.com |
| - Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) | ||
| - Radiative and non-radiative emission rates | ||
| - Intrinsic quantum yield (Φ_L) | ||
| - Energy transfer and back-transfer rates | ||
| Module 4 & 5 | Visualization & File Conversion | Enables visualization of molecular structures and orbitals and converts between various file formats. lumpac.pro.br |
Determining the precise three-dimensional structure of this compound is the first step in any theoretical analysis. Computational tools play a vital role in both building initial models and refining experimental structures. Software like Avogadro provides an intuitive platform for constructing and visualizing molecules, and for performing initial geometry optimizations using molecular mechanics force fields.
For a detailed analysis of the coordination geometry around the central metal ion, the SHAPE software is widely used. SHAPE quantifies the degree of distortion of a coordination polyhedron from ideal geometries. mdpi.com For a given coordination number, it calculates a continuous shape measure (CSM) value, with a value of zero indicating a perfect match with an ideal polyhedron. For instance, in a study of a Dy(III) complex with a coordination number of eight, the SHAPE program was used to confirm a distorted square antiprismatic geometry. mdpi.com Such analysis is crucial for understanding the relationship between the structure and the magnetic and optical properties of this compound, as these properties are highly sensitive to the symmetry of the ligand field. mdpi.comrsc.org
Crystal Field Splitting Analysis of Dysprosium(III) Ions
Crystal Field Theory (CFT) provides a model to understand the electronic structure of transition metal and lanthanide ions in complexes. wikipedia.orglibretexts.org According to CFT, the interaction between the central Dy(III) ion and the negatively charged oxygen atoms of the acetylacetonate ligands is primarily electrostatic. This interaction lifts the degeneracy of the f-orbitals. wikipedia.org
Frontier Orbital Analysis and Energy Gaps
Frontier molecular orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity and electronic properties of a molecule are primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability, as it is easier to excite an electron from the HOMO to the LUMO. acs.org
In this compound, as with other lanthanide complexes, the frontier orbitals are typically localized on different parts of the molecule. The HOMO is often associated with the π-orbitals of the acetylacetonate ligands, while the LUMO may have significant contributions from the metal 4f orbitals or the ligand π* orbitals. The precise nature and energy of these orbitals are influenced by the coordination environment of the dysprosium ion.
Computational studies on related lanthanide β-diketonate complexes have shown that the HOMO-LUMO gap is a crucial factor in determining their electronic and photophysical properties. For instance, in a series of lanthanide complexes, DFT calculations have been employed to determine the energies of the frontier orbitals and analyze their composition. It is generally understood that for many lanthanide complexes, including those with acetylacetonate ligands, the 4f electrons of the lanthanide ion have a limited direct role in bonding, which is predominantly ionic in character. However, these 4f orbitals are central to the magnetic and luminescent properties of the complex.
Table 1: Representative Frontier Orbital Energy Gaps in Metal Acetylacetonate and Related Complexes
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| Organic Azo Dye | - | - | 3.4 | B3LYP |
| Iridium(III) Phosphor | -5.28 | -3.15 | 2.13 | DFT |
| Quinoline | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p) |
| Triazine Derivative | - | - | 4.4871 | DFT (B3LYP)/6-311++G(d,p) |
Note: This table presents data from various sources on different molecules to illustrate typical HOMO-LUMO gap values obtained through DFT calculations. Data for this compound is not explicitly available in the cited literature.
Structure-Electronic Property Correlations in this compound Systems
Computational investigations, often in conjunction with experimental data, are crucial for elucidating these correlations. For instance, in dysprosium complexes, the ligand field created by the acetylacetonate groups splits the 4f orbitals of the dysprosium ion. This splitting is directly responsible for the single-molecule magnet (SMM) behavior observed in some dysprosium compounds. The geometry of the coordination sphere dictates the nature and magnitude of this splitting, thereby affecting the magnetic anisotropy and the energy barrier for magnetization reversal.
Furthermore, the electronic structure of the acetylacetonate ligands plays a vital role in the luminescence of dysprosium complexes. The ligands can act as "antennas," absorbing UV radiation and transferring the energy to the dysprosium ion, which then emits light at its characteristic wavelengths. The efficiency of this energy transfer process is dependent on the relative energies of the ligand's excited states (singlet and triplet) and the emissive 4f levels of the Dy(III) ion. Modifications to the acetylacetonate ligand, such as the introduction of different substituent groups, can alter the ligand's electronic structure and, consequently, the luminescence properties of the complex.
Studies on various dysprosium β-diketonate systems have demonstrated that even subtle changes in the molecular structure can lead to significant variations in their magnetic and photophysical properties. These structure-property relationships are actively being explored to design new dysprosium-based materials for applications in areas such as molecular electronics, quantum computing, and bio-imaging.
Magnetic Properties and Molecular Magnetism
Magnetic Relaxation Mechanisms
The process by which the magnetization of an SMM returns to its equilibrium state is governed by several relaxation mechanisms. Understanding these mechanisms is key to designing molecules with longer relaxation times and higher blocking temperatures.
At higher temperatures, the dominant relaxation mechanism for many dysprosium-based SMMs, including those with acetylacetonate (B107027) ligands, is the Orbach process. mdpi.comacs.org This is a two-phonon process where the magnetic moment is reversed via an intermediate, higher-energy excited state (an excited Kramers doublet). jps.or.jp The relaxation rate in the Orbach process is exponentially dependent on temperature, following the Arrhenius law. The energy barrier (Ueff) derived from the analysis of the temperature-dependent relaxation times is often associated with the energy of the first or higher excited Kramers doublets. nih.gov
The dependence of the relaxation time (τ) on temperature (T) for the Orbach process can be described by the equation: τ = τ₀ exp(Ueff / k_B T), where τ₀ is the pre-exponential factor and k_B is the Boltzmann constant. scribd.com The non-linear relationship of ln(τ) versus 1/T in some dysprosium acetylacetonate complexes suggests that while the Orbach process is significant, other relaxation mechanisms, such as the Raman process, may also be at play, particularly at lower temperatures. mdpi.com
Raman Process
The Raman process is a significant mechanism for magnetic relaxation in dysprosium SMMs, particularly at intermediate temperatures. This two-phonon process involves the inelastic scattering of phonons, leading to a flip in the spin of the magnetic center. The relaxation rate due to the Raman process typically follows a power-law dependence on temperature (τ⁻¹ ∝ Tⁿ). aps.org However, the exponent 'n' can deviate from the theoretically predicted value of 9 for Kramers ions due to the involvement of both acoustic and optical phonons. aps.org
In some dysprosium complexes, what appears to be an Orbach process with an unexpectedly low energy barrier is actually a Raman process in disguise. aps.org This can occur when a vibrational mode creates an effective relaxation barrier, leading to an exponential temperature dependence that mimics the Orbach process. aps.orgaps.org Computational studies on [Dy(acac)₃(H₂O)₂] have shown that Raman relaxation is influenced by a multitude of vibrations, with low-energy modes being particularly important at lower temperatures. acs.org These vibrations can involve torsions of the acetylacetonate ligands and modulations of the Dy-O bond lengths and angles. acs.org The features of low-energy phonons have a significant impact on the rate of Raman relaxation. nih.govacs.org To enhance the performance of SMMs at higher temperatures, it is crucial to mitigate this Raman relaxation pathway. researchgate.net
Quantum Tunneling of Magnetization (QTM)
Quantum Tunneling of Magnetization (QTM) is a phenomenon where the magnetization of a molecule can reverse its direction by tunneling through an energy barrier rather than overcoming it thermally. nih.govkit.edu This process is a major obstacle in the development of SMMs for information storage as it leads to the loss of stored information. nih.govkit.edu However, QTM is also a fundamental quantum process that is of great interest for potential applications in quantum computing. acs.org
In dysprosium complexes, QTM is particularly prevalent in zero-field conditions. It can often be suppressed by the application of an external DC magnetic field. mdpi.comrsc.org The rate of QTM is highly sensitive to the local symmetry of the Dy(III) ion and the presence of transverse magnetic fields, which can be either external or internal (e.g., from nuclear spins). nih.govkit.edu Studies on isotopologue dysprosium dimers have shown that the presence of nuclear spins can facilitate the coupling to the phonon bath, thereby enhancing the direct relaxation process at very low temperatures, although it does not influence the intrinsic tunneling rate. nih.govkit.edu In some lanthanide SMMs, QTM occurs through resonant tunneling between entangled states of the electronic and nuclear spin systems. acs.orgarxiv.org
Modulation and Optimization of Magnetic Properties
The magnetic properties of this compound and its derivatives can be finely tuned by modifying the chemical environment around the dysprosium ion.
Influence of Coordination Environment and Local Symmetry
The coordination geometry and local symmetry around the Dy(III) ion are paramount in determining the magnetic anisotropy and, consequently, the SMM behavior. mdpi.com Lanthanide ions are known for their flexible and high coordination numbers, which can make it challenging to achieve high local symmetry. daneshyari.com Different coordination environments, such as distorted square antiprism (D₄d), trigonal bipyramidal, and capped square antiprismatic (C₄v), have been extensively studied. ub.educhemrxiv.orgnih.gov
For instance, an approximately square-antiprismatic (SAP) coordination with D₄d axial symmetry is a common geometry for eight-coordinate dysprosium complexes. rsc.orgnih.gov Subtle changes in this geometry, such as the twist angle between ligands in triple-decker complexes, can significantly affect the magnetic relaxation processes. mdpi.com The strength of the ligand field, dictated by the donor atoms, also plays a critical role. For example, seven-coordinate Dy(III) complexes with pseudo-D₅h symmetry can exhibit high blocking temperatures, but the strength of the donor ligands is crucial in determining the effective energy barrier. mdpi.com Low-symmetrical coordination environments often lead to field-induced SMM behavior. rsc.org
| Complex | Coordination Geometry | Symmetry | Magnetic Behavior |
| [Dy(acac)₃(L)] (L = phenanthroline derivative) | Distorted Square Antiprism | N₂O₆ | Zero-field SMM mdpi.com |
| [Dy(dbm)₃(bik-Et)] | Distorted Square Antiprism | DyO₆N₂ | Zero-field SMM chemrxiv.org |
| [Dy(dbm)₃(bik-Me)] | Trigonal Bipyramidal | DyO₆N₂ | Zero-field SMM chemrxiv.org |
| [Dy(Hm-dobdc)(H₂O)₂]·H₂O | Twisted Square Antiprism | D₄d | Field-induced SMM nih.gov |
This table presents examples of how coordination geometry and symmetry influence the magnetic behavior of dysprosium complexes.
Ligand Field Effects and Their Role in Anisotropy
The ligand field, which arises from the electrostatic interaction between the central metal ion and the surrounding ligands, plays a crucial role in determining the magnetic anisotropy of dysprosium complexes. mdpi.com The splitting of the 4f orbitals of the Dy(III) ion by the ligand field creates a set of crystal field levels. For a complex to exhibit SMM behavior, the ground state should be a well-isolated Kramer's doublet with a large energy separation from the first excited state. This energy separation constitutes the effective energy barrier (Ueff) for magnetization reversal.
Effect of Ligand Alteration and Substitution
Altering or substituting the ligands in a dysprosium complex is a powerful strategy to tune its magnetic properties. ub.edu For instance, in mononuclear Dy(III) β-diketonate complexes, modifying the peripheral part of phenanthroline-based ligands can have a substantial effect on both the magnetic relaxation barrier (Ueff) and QTM. mdpi.com The introduction of bulky or electron-withdrawing/donating groups can alter the ligand field and the packing of the molecules in the crystal lattice, thereby influencing the magnetic behavior.
The use of different β-diketonate ligands, such as thenoyltrifluoroacetylacetonate (TTA), or the introduction of co-ligands like β-diimines or quinone derivatives, has been shown to modulate the magnetization relaxation dynamics. mdpi.comchemrxiv.orgchemrxiv.org In some cases, solid-state ligand substitution can lead to a remarkable change in the SMM behavior due to the rearrangement of the coordination sphere. ub.edu
| Ligand Substitution/Alteration | Effect on Magnetic Properties |
| Modification of phenanthroline-type ligands in [Dy(acac)₃(L)] | Affects Ueff and QTM mdpi.com |
| Use of β-diimine ligands | Influences magnetization relaxation dynamics chemrxiv.org |
| Introduction of quinone derivatives | Leads to field-induced SMM behavior mdpi.com |
| Solid-state ligand substitution | Can cause significant changes in SMM properties ub.edu |
This table illustrates the impact of ligand modification on the magnetic properties of dysprosium complexes.
Role of Bridging Ligands in Di- and Polynuclear Systems
For example, pyridine-N-oxide has been used as an effective bridge to link two Dy(III) centers, and the number of bridging ligands can be controlled to alter the local coordination environment and the intramolecular Dy-Dy distance. daneshyari.com Different bridging ligands such as peroxide (O₂²⁻) and fluoride (B91410) (F⁻) can lead to different signs of magnetic coupling. nih.gov In some cases, the rigidity of the bridging ligand can reduce vibrational freedom and enhance SMM properties. nih.gov The choice of bridging ligand can significantly affect whether a dinuclear complex exhibits SMM behavior and the magnitude of the energy barrier. nih.govacs.org
| Bridging Ligand | System | Effect on Magnetic Properties |
| Pyridine-N-oxide | Dinuclear Dy(III) | Controls Dy-Dy distance and local coordination; can lead to field-induced SMM behavior daneshyari.com |
| Peroxide (O₂²⁻) | Dinuclear Dy(III) | Antiferromagnetic coupling nih.gov |
| Fluoride (F⁻) | Dinuclear Dy(III) | Ferromagnetic coupling nih.govnih.govacs.org |
| Hydroxide (OH⁻) | Dinuclear Dy(III) | Antiferromagnetic coupling, SMM behavior nih.govacs.org |
| Acetate (OAc⁻) | Dinuclear Dy(III) | Antiferromagnetic coupling, no SMM behavior observed in a specific case nih.govacs.org |
This table summarizes the influence of different bridging ligands on the magnetic properties of dinuclear dysprosium systems.
Magnetic Exchange Interactions (e.g., Super-exchange, Ferromagnetic, Antiferromagnetic)
Super-exchange is a key mechanism in many dysprosium complexes. This is an indirect coupling between two dysprosium ions that is mediated by a non-magnetic bridging ligand, such as an oxygen atom from a pyridine-N-oxide or similar molecule. nih.govacs.orgwikipedia.org The nature of this interaction—whether it is ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting anti-parallel alignment)—is highly dependent on the geometry of the bridging ligands and the orbitals involved.
In dinuclear dysprosium complexes, both ferromagnetic and antiferromagnetic interactions have been observed. For instance, a dinuclear dysprosium(III) complex linked by two bridging pyridine-N-oxide molecules exhibits weak antiferromagnetic exchange coupling. nih.govacs.org The strength of this interaction can be quantified by the exchange constant, J. A negative J value signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. In one study, ab initio calculations confirmed a weak antiferromagnetic interaction with a J value of -0.21 cm⁻¹. nih.govacs.org The presence of antiferromagnetic coupling can sometimes be inferred from step-like features in the magnetic hysteresis loops. nih.gov
Conversely, weak ferromagnetic exchange has been observed in other dysprosium compounds. The subtle balance between ferromagnetic and antiferromagnetic interactions can be influenced by the specific acetylacetonate ligands and any additional coordinating molecules, which alter the coordination environment and the bridging pathways between dysprosium ions.
Magnetic Site Dilution Strategies and Quantum Tunneling Suppression
Quantum Tunneling of Magnetization (QTM) is a phenomenon that can limit the performance of single-molecule magnets by providing a fast relaxation pathway for the magnetization, effectively short-circuiting the thermal energy barrier. rsc.org Magnetic site dilution is a powerful strategy employed to suppress this QTM. This technique involves doping a magnetic complex, such as this compound, into an isomorphic, non-magnetic host lattice. This increases the average distance between the magnetic dysprosium ions, thereby reducing the intermolecular magnetic interactions that can promote QTM. mdpi.com
For example, mononuclear dysprosium complexes with acetylacetonate ligands have been shown to exhibit magnetic relaxation, and diluting these complexes with a non-magnetic metal can lead to the suppression of quantum tunneling. mdpi.com By minimizing these intermolecular interactions, the intrinsic SMM properties of the individual this compound molecules can be more clearly observed.
The effectiveness of QTM suppression is also intrinsically linked to the local symmetry of the dysprosium ion. rsc.org In some dysprosium β-diketone complexes, it has been found that a coordination geometry that deviates less from an ideal symmetry (such as C₃ᵥ) can effectively suppress QTM. rsc.org This suggests that careful design of the ligand field around the dysprosium ion, in addition to magnetic dilution, is a critical factor in enhancing SMM performance.
Redox Switching of Magnetic Relaxation Dynamics
Redox switching provides a sophisticated method for externally controlling the magnetic properties of molecular magnets. By chemically or electrochemically changing the oxidation state of a component within the molecule, it is possible to switch the magnetic relaxation dynamics "on" and "off" or modulate them between "slow" and "fast". rsc.orgnih.govresearchgate.net
This concept has been demonstrated in dysprosium complexes where a redox-active ligand is incorporated. For example, a dysprosium complex can be designed with a ligand like tetrathiafulvalene (B1198394) (TTF), which has well-known reversible redox properties. mdpi.com Upon oxidation of the TTF core, the electronic structure and the crystal field around the Dy(III) ion are altered. While ab initio calculations on one such system showed that the axial character of the magnetic anisotropy was conserved after oxidation, the subtle changes can be enough to modify the relaxation dynamics. mdpi.com
In other systems, the effect is more dramatic. For instance, in certain dysprosium-based SMMs, a one-electron oxidation can switch the system from an "on" state (slow relaxation) to an "off" state (fast relaxation) in the absence of an applied DC field. rsc.orgnih.govresearchgate.net In the presence of a field, the same redox event can switch the relaxation from "slow" to "fast". rsc.orgnih.govresearchgate.net This redox-switchable behavior is highly desirable for the development of molecular spintronic devices and quantum computing applications where external control over the magnetic state is essential. rsc.orgnih.gov
Magnetic Characterization Methodologies
Static Magnetic Measurements (Direct Current (DC) Molar Magnetic Susceptibility)
Static, or direct current (DC), magnetic measurements are fundamental to characterizing the magnetic properties of this compound complexes. semanticscholar.org These measurements typically involve determining the molar magnetic susceptibility (χₘ) as a function of temperature (T) and applied magnetic field (H).
A key parameter derived from these measurements is the product of the molar magnetic susceptibility and temperature, χₘT. For an isolated Dy(III) ion, the theoretical room temperature value of χₘT is approximately 14.17 cm³·K·mol⁻¹. mdpi.comnih.gov Experimental values for this compound-related complexes are often in good agreement with this expected value. mdpi.com
The temperature dependence of the χₘT product provides valuable insights. A monotonic decrease in χₘT as the temperature is lowered is typically observed, which is due to the thermal depopulation of the excited Mⱼ states of the Dy(III) ion. mdpi.comnih.gov The nature of this decrease can also indicate the presence of magnetic interactions between dysprosium ions. For instance, a slower decrease at low fields can suggest the presence of antiferromagnetic interactions. mdpi.com
Field-dependent magnetization measurements at low temperatures are also crucial. The magnetization often does not reach the expected saturation value even at high fields, a characteristic feature of systems with significant magnetic anisotropy, such as dysprosium complexes. mdpi.com
Interactive Data Table: DC Magnetic Susceptibility Data for Selected Dysprosium Complexes
| Compound | Temperature (K) | χₘT (cm³·K·mol⁻¹) | Applied Field (Oe) | Reference |
| [Dy(hfac)₃(H₂O)(L¹)] | 300 | 13.62 | 1000 | mdpi.com |
| [Dy(hfac)₃(H₂O)(L²)] | 300 | 13.77 | 1000 | mdpi.com |
| [Dy₂(hfac)₆(L)] | 300 | ~28.34 (per dimer) | 1000 | nih.gov |
| Dy(acac)₃(H₂O)₂ | 300 | ~14 | Not Specified | semanticscholar.org |
Dynamic Magnetic Measurements (Alternating Current (AC) Magnetic Susceptibility: In-Phase and Out-of-Phase Signals)
Dynamic, or alternating current (AC), magnetic susceptibility measurements are the primary technique used to identify and characterize single-molecule magnet behavior in this compound complexes. semanticscholar.orgacs.org These experiments measure the magnetic susceptibility in response to a small, oscillating magnetic field. The AC susceptibility has two components: the in-phase signal (χ') and the out-of-phase signal (χ''). acs.org
The in-phase component, χ', is analogous to the DC susceptibility and represents the part of the magnetization that oscillates in phase with the applied AC field. The out-of-phase component, χ'', represents the part of the magnetization that lags behind the oscillating field. A non-zero χ'' signal is a direct indication of slow magnetic relaxation, a defining characteristic of an SMM. ufl.edu
The presence of frequency-dependent peaks in the out-of-phase susceptibility (χ'') below a certain temperature is the classic signature of an SMM. rsc.orgsemanticscholar.orgresearchgate.net As the frequency of the AC field increases, the temperature at which the χ'' peak appears shifts to higher values. rsc.org This frequency dependence allows for the extraction of the magnetic relaxation time (τ) and the effective energy barrier for magnetization reversal (Uₑff). acs.org
In many dysprosium complexes, a χ'' signal is not observed at zero DC field due to fast quantum tunneling. mdpi.commdpi.com However, applying an external DC field can suppress this tunneling, leading to the appearance of frequency-dependent χ'' peaks, characteristic of field-induced SMMs. mdpi.comfrontiersin.orgnih.gov
Interactive Data Table: AC Magnetic Susceptibility Observations for Dysprosium Complexes
| Compound | DC Field (Oe) | Observation | Key Finding | Reference |
| [Dy(hfac)₃(H₂O)(L¹)] | 0 | No out-of-phase (χ'') signal | Fast QTM | mdpi.com |
| [Dy(hfac)₃(H₂O)(L¹)] | >0 | Field-induced χ'' signal | Field-induced SMM | mdpi.com |
| [Dy₂(hfac)₆(L)] | 2000 | Frequency-dependent χ'' peaks | SMM behavior with multiple relaxations | frontiersin.orgnih.gov |
| Dy(acac)₃(H₂O)₂ | 0 | Frequency-dependent χ'' and χ' | SMM-like properties | semanticscholar.org |
| [Dy(acac)₃(L)] (L = phenanthroline derivative) | 0 & 1000 | χ'' peaks observed | SMM behavior | researchgate.net |
Magnetic Hysteresis Studies
Magnetic hysteresis studies are crucial in characterizing the performance of single-molecule magnets (SMMs), providing insight into the magnetic bistability and the energy barrier to magnetization reversal. In the case of this compound and its derivatives, the presence and characteristics of magnetic hysteresis are highly dependent on the specific molecular environment, including factors like intermolecular interactions and the presence of diluting agents.
Detailed Research Findings
Research into the magnetic properties of this compound, specifically Dy(acac)₃(H₂O)₂, has revealed nuanced hysteresis behavior. In its pure, crystalline form, magnetic hysteresis is not typically observed, even at very low temperatures such as 1.85 K. nih.gov This absence of an open hysteresis loop is often attributed to fast quantum tunneling of magnetization (QTM), a phenomenon where the magnetization can reverse its direction by tunneling through the energy barrier rather than overcoming it thermally. nih.govresearchgate.net
However, studies have shown that modifying the magnetic environment of the dysprosium ions can suppress this rapid quantum tunneling, allowing for the observation of magnetic hysteresis. A key strategy to achieve this is through magnetic dilution. By doping a diamagnetic host lattice, such as yttrium acetylacetonate [Y(acac)₃(H₂O)₂], with this compound molecules, the average distance between the dysprosium SMMs is increased. This separation minimizes intermolecular magnetic interactions, which are a primary driver of QTM. Consequently, in magnetically diluted samples of Dy(acac)₃(H₂O)₂, slight magnetic hysteresis has been observed at 2 K. nih.govmdpi.com
The coordination environment of the Dy(III) ion plays a significant role in determining the magnetic anisotropy and, by extension, the hysteresis behavior. nih.gov Modifications to the acetylacetonate ligand or the introduction of other coordinating molecules can lead to significant changes in the effective energy barrier (Ueff) for magnetization reversal and the blocking temperature (TB), the temperature below which the magnetic relaxation becomes slow enough to observe hysteresis. rsc.orgacs.org For instance, different β-diketonate ligands can influence the local geometry and symmetry around the dysprosium ion, which in turn affects the magnetic relaxation dynamics. acs.org
While pure this compound itself does not exhibit prominent hysteresis, the broader class of dysprosium β-diketonate complexes has been a fertile ground for developing SMMs with significant magnetic hysteresis. researchgate.netnih.gov These studies underscore the principle that for dysprosium-based SMMs, achieving a high energy barrier and observing open magnetic hysteresis loops often requires careful tuning of the ligand field to create a strong axial magnetic anisotropy and minimizing intermolecular interactions that facilitate rapid magnetization relaxation through quantum tunneling. nih.govnih.gov
Data on Magnetic Hysteresis
The following table summarizes the key findings from magnetic hysteresis studies on this compound and related compounds, highlighting the conditions under which hysteresis is observed.
| Compound/System | Temperature (K) | Magnetic Field | Hysteresis Observed | Coercivity (Hc) | Key Findings |
| Pure Dy(acac)₃(H₂O)₂ | 1.85 | Variable | No | Not Applicable | Absence of hysteresis is attributed to quantum tunneling of magnetization (QTM). nih.gov |
| Dy(acac)₃(H₂O)₂ diluted with Y(acac)₃(H₂O)₂ | 2 | Variable | Yes (slight) | Not specified | Magnetic dilution suppresses QTM, allowing for the observation of a slight hysteresis loop. nih.govmdpi.com |
| Dy(acac)₃(H₂O)₂ encapsulated in MWCNTs | 1.85 | Variable | No | Not Applicable | Encapsulation did not suppress QTM sufficiently to induce hysteresis. nih.govmdpi.com |
Luminescent Properties and Optoelectronic Phenomena
Photoluminescence Characteristics of Dysprosium Acetylacetonate (B107027) Complexes
The photoluminescence of dysprosium acetylacetonate complexes is characterized by emissions in both the near-infrared and visible regions of the electromagnetic spectrum. These emissions originate from the f-f electronic transitions of the Dy³⁺ ion, which are notoriously inefficient when directly excited. However, the acetylacetonate ligand acts as an efficient "antenna," absorbing UV light and transferring the energy to the central dysprosium ion, which then luminesces.
Near-Infrared (NIR) Luminescence
This compound complexes exhibit characteristic near-infrared (NIR) luminescence upon excitation. This NIR emission is a result of energy transfer from the acetylacetonate ligand to the Dy³⁺ ion. The NIR luminescence of dysprosium complexes is of interest for applications in optical telecommunications. The specific NIR emission bands observed in dysprosium complexes correspond to transitions from the ⁴F₉/₂ excited state to lower energy levels. Key NIR emission bands include those centered around 850 nm, 980 nm, and 1150 nm, which are attributed to the ⁴F₉/₂ → ⁶F₅/₂, ⁴F₉/₂ → ⁶F₇/₂, and ⁴F₉/₂ → ⁶F₉/₂ transitions, respectively umons.ac.be.
Visible Emission Spectra (e.g., Blue and Yellow Characteristic Peaks)
In the visible region, this compound complexes are known for their distinct emission peaks, most notably in the blue and yellow spectral regions. These emissions also originate from the relaxation of the excited ⁴F₉/₂ state to lower-lying electronic states of the Dy³⁺ ion. The two most prominent emission bands are:
A blue emission band, typically observed around 480-488 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition umons.ac.be.
A strong yellow emission band, usually found around 575-577 nm, which is assigned to the ⁴F₉/₂ → ⁶H₁₃/₂ transition umons.ac.be.
The relative intensities of these blue and yellow emissions can be influenced by the coordination environment of the Dy³⁺ ion, leading to the potential for generating white light by carefully tuning the ligand field umons.ac.be. A third, less intense, red emission from the ⁴F₉/₂ → ⁶H₁₁/₂ transition can also be observed around 658-665 nm umons.ac.bersc.org.
| Color Region | Wavelength (nm) | Transition |
|---|---|---|
| Blue | ~482 | ⁴F₉/₂ → ⁶H₁₅/₂ |
| Yellow | ~577 | ⁴F₉/₂ → ⁶H₁₃/₂ |
| Red | ~658 | ⁴F₉/₂ → ⁶H₁₁/₂ |
Ligand Sensitization Mechanism and Antenna Effect
The luminescence of this compound is a prime example of the "antenna effect." The f-f transitions of lanthanide ions like Dy³⁺ are Laporte-forbidden, resulting in very low absorption cross-sections. To overcome this, organic ligands that strongly absorb UV radiation, such as acetylacetonate, are coordinated to the metal ion.
The process unfolds as follows:
The acetylacetonate ligand absorbs incident UV photons, transitioning to an excited singlet state (S₁).
The ligand then undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).
Finally, intramolecular energy transfer occurs from the ligand's triplet state to the resonant excited state of the Dy³⁺ ion (typically the ⁴F₉/₂ level).
The excited Dy³⁺ ion then relaxes through radiative decay, emitting its characteristic line-like luminescence in the visible and NIR regions.
For efficient energy transfer, the triplet state energy level of the ligand must be slightly higher than the accepting excited state of the lanthanide ion to facilitate forward energy transfer and minimize back energy transfer.
Influence of Ligand Design on Emission Intensity and Quantum Yield
The design of the ligand sphere around the dysprosium ion is crucial for optimizing the luminescent output. This is often achieved by introducing ancillary or co-ligands in addition to acetylacetonate, which can significantly impact the emission intensity and quantum yield.
The substitution on the acetylacetonate ligand itself can also have a profound effect. Sterically demanding aryl-substituted β-diketonates have been shown to significantly enhance the quantum yield of related metal complexes compared to the unsubstituted acetylacetonate beilstein-journals.org.
| Complex Type | Ancillary Ligand | Effect on Emission | Reference |
|---|---|---|---|
| Dy(acac)₃ | Triphenylphosphine (B44618) oxide (TPPO) | Increased emission intensity | mdpi.com |
| Dy(acac)₃ | 1,10-phenanthroline (B135089) (phen) | Decreased NIR emission intensity | mdpi.com |
| Related Pt(II) complexes | Mesityl or duryl substituted acetylacetonates (B15086760) | Significantly enhanced quantum yield | beilstein-journals.org |
Effect of Coordinated Solvent Molecules on Emission Intensity (e.g., water)
Replacing coordinated water molecules with other ligands, such as TPPO, can shield the Dy³⁺ ion from this quenching effect, leading to an increase in luminescence intensity and longer excited-state lifetimes. Therefore, anhydrous complexes generally exhibit superior luminescent properties compared to their hydrated counterparts.
Excited State Lifetime Analysis and Decay Kinetics
The excited-state lifetime (τ) is a critical parameter that reflects the efficiency of the luminescence process. It is defined as the average time the Dy³⁺ ion remains in the excited state before returning to the ground state. Longer lifetimes are generally associated with higher quantum yields, as they indicate a lower rate of non-radiative decay.
The luminescence decay of this compound complexes is often monitored by observing the emission intensity as a function of time after pulsed excitation. The decay curves are typically fitted to an exponential function to determine the lifetime. For many dysprosium complexes, the decay can be well-described by a monoexponential function, indicating the presence of a single emissive species.
Studies have shown that the lifetimes of dysprosium complexes are highly sensitive to the coordination environment. For example, water-containing complexes have been found to have shorter luminescent lifetimes compared to their water-free analogues due to the quenching effects discussed previously researchgate.net. The removal of coordinated water molecules by introducing an ancillary ligand like TPPO can lead to an increase in the observed lifetime. The decay times for dysprosium complexes are typically in the microsecond (µs) range.
| Complex | Emission Wavelength (nm) | Lifetime (τ) in µs |
|---|---|---|
| [Dy(L1)₃(H₂O)₂] | ~1320 | 2.7 |
| [Dy(L1)₃(tppo)₂] | ~1320 | 3.1 |
| [Dy(L2)₃(H₂O)₂] | ~1320 | 1.8 |
| [Dy(L2)₃(tppo)₂] | ~1320 | 2.1 |
*L1 and L2 represent different β-diketonate ligands, and tppo is triphenylphosphine oxide. Data adapted from related dysprosium β-diketonate complexes.
Thermoluminescence and Persistent Luminescence in Dysprosium(III) Complexes
Thermoluminescence is a form of luminescence that is exhibited by certain crystalline materials, where previously absorbed energy from electromagnetic or other ionizing radiation is re-emitted as light upon heating. In the context of Dysprosium(III) complexes, this property, along with persistent luminescence, has garnered significant attention for its potential applications in areas like optical information storage and anti-counterfeiting technologies nih.gov.
Elucidation of Thermoluminescence Mechanisms
The mechanism of thermoluminescence in lanthanide complexes, including those of Dysprosium(III), is a subject of detailed study. A proposed mechanism involves the photoexcitation of the complex, leading to changes in its geometry and frontier orbitals nih.gov. In specific ternary complexes of Dysprosium(III) containing acetylacetonate and 1,10-phenanthroline, it is suggested that the powerful double π-conjugate system of the phenanthroline ligand plays a crucial role nih.gov. Upon photoexcitation, this system, combined with an abnormally small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap, facilitates the trapping of electrons. The stored energy from incident photons can then be released as light upon thermal stimulation, effectively "freezing" and storing the excited state indefinitely nih.gov. This delayed emission is the hallmark of thermoluminescent and persistent luminescent materials nih.gov.
Role of Redox-Active Ligands as Chemical Electron Traps
The key to the thermoluminescent properties observed in certain Dysprosium(III) complexes lies in the incorporation of redox-active ligands, which can function as "chemical" electron traps nih.gov. Redox-active ligands are molecules that can reversibly accept or donate electrons researchgate.netcalstate.edu. In complexes such as the ternary Dy(NO₃)₂(Acac)(Phen)₂, the 1,10-phenanthroline (Phen) ligand serves this purpose nih.gov.
Following photoexcitation, an electron can be transferred to and stored on the phenanthroline ligand, which acts as an electron reservoir nih.govresearchgate.net. This process effectively separates the charge, creating a metastable state where the energy is stored. The thermal energy applied later provides the necessary activation to release the trapped electron, which then recombines with the Dy(III) center, leading to the characteristic emission of light nih.gov. The ability to modulate the physical properties of the complex by varying the oxidation state of the coordinated ligand is a promising strategy for designing advanced materials researchgate.net. The use of such ligands offers a significant opportunity for developing materials capable of optical information storage nih.gov.
Photometric Characterization and Color Engineering
The emission from Dysprosium(III) ions is characterized by two prominent bands: a blue emission around 480-485 nm (corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition) and a yellow emission around 575 nm (from the ⁴F₉/₂ → ⁶H₁₃/₂ transition) researchgate.netrsc.orgresearchgate.net. The combination of these two colors opens up the possibility of generating white light from a single emitting species. Photometric characterization and color engineering focus on quantifying the emitted color and tuning it for specific applications, such as white light-emitting devices researchgate.netrsc.org.
CIE Chromaticity Coordinates and White Light Emission
The Commission Internationale de l'Éclairage (CIE) 1931 chromaticity diagram is a standard tool used to quantify and represent the color of a light source ams-osram.comunl.ptwikipedia.org. Any color can be represented by a set of (x, y) coordinates on this diagram. For Dysprosium(III) complexes, achieving near-white light emission depends on achieving a careful balance between the intensities of the blue and yellow emission bands rsc.orgijarse.com.
Several Dysprosium(III) complexes have been investigated for their potential as white light emitters. For example, a silica-incorporated Na[Dy(acac)₄] complex was found to have CIE coordinates of (0.35, 0.38), placing it in the white light region upon UV excitation researchgate.net. The coordination environment around the Dy(III) ion, influenced by the choice of ligands, plays a critical role in determining the emission characteristics and, consequently, the CIE coordinates rsc.orgresearchgate.net. Strategic assembly of ligands can create a protective environment that enhances luminescence and leads to white emission rsc.org. By adjusting factors such as the excitation wavelength, the emissive color and its corresponding CIE coordinates can be tuned rsc.orgresearchgate.net.
Table 1: CIE Chromaticity Coordinates for Selected Dysprosium(III) Complexes
| Complex | CIE (x, y) Coordinates | Emitted Color Region | Reference |
|---|---|---|---|
| Na[Dy(acac)₄]/SiO₂ | (0.35, 0.38) | Near White Light | researchgate.net |
| [Dy(BBA)₃(phen)] | Not specified | White Emission | rsc.org |
| Dy(III) Complex D2 with hfpd ligand | Not specified | White Light | researchgate.net |
Blue-to-Yellow Intensity Ratio Modulation
The key to color engineering in Dysprosium(III) complexes is the ability to modulate the intensity ratio of the blue (⁴F₉/₂ → ⁶H₁₅/₂) to yellow (⁴F₉/₂ → ⁶H₁₃/₂) emissions. The blue emission is a magnetically allowed transition and is generally less sensitive to the local coordination environment around the Dy(III) ion rsc.org. In contrast, the yellow emission is a hypersensitive transition, meaning its intensity is highly dependent on the symmetry and nature of the ligands surrounding the metal ion.
Spectroscopic Techniques for Luminescence Studies
Photoluminescence (PL) Spectroscopy : This is the primary technique used to study the emission properties. It involves exciting the sample with a specific wavelength of light (usually UV) and measuring the emitted light spectrum. This provides information on the emission wavelengths (e.g., the characteristic blue and yellow bands of Dy³⁺), emission intensity, and can be used to calculate CIE chromaticity coordinates researchgate.netrsc.orgbohrium.com.
UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is used to study the absorption of light by the complex. It helps identify the electronic transitions of the ligands, which is crucial for understanding the "antenna effect," where ligands absorb energy and transfer it to the central Dy(III) ion rsc.orgbohrium.com.
Excitation Spectroscopy : By monitoring the intensity of a specific emission wavelength while scanning the excitation wavelength, an excitation spectrum is obtained. This helps to determine the most efficient wavelengths for exciting the complex and provides evidence for energy transfer from the ligands to the metal ion researchgate.net.
Luminescence Lifetime Measurements : This technique measures the decay time of the luminescence after excitation has ceased. Lanthanide complexes are known for their relatively long luminescence lifetimes. These measurements provide information about the efficiency of the luminescence process and the presence of non-radiative decay pathways researchgate.netrsc.org.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to confirm the coordination of the ligands (like acetylacetonate) to the Dysprosium(III) ion by observing shifts in the vibrational frequencies of the ligand's chemical bonds upon complexation rsc.orgrsc.orgbohrium.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and other NMR techniques can be used to characterize the structure of the ligands and confirm the formation of the complex in solution rsc.orgresearchgate.netbohrium.com.
Variable-Temperature Luminescence Studies : Measuring luminescence properties at different temperatures can provide insights into the structure of the electronic ground state and quenching mechanisms, which are important for applications like luminescent thermometry chemrxiv.org.
UV-Vis Absorption and Excitation Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily characterized by strong absorption bands in the ultraviolet region, which are attributed to electronic transitions within the acetylacetonate (acac) ligands. The f-f transitions of the Dy³⁺ ion are typically very weak and often obscured by the much stronger ligand-based absorption.
The intense absorption bands observed in the UV region for metal acetylacetonate complexes are generally assigned to π-π* transitions within the delocalized π-electron system of the chelate ring formed by the acetylacetonate ligand with the metal ion. For instance, in various transition metal acetylacetonates, strong absorption bands are observed in the range of 250-350 nm. In a study of Cr(III)(acac)₃, a ligand-field splitting of 2.2 eV was determined from UV-Vis experiments nih.gov. The infrared spectra of metal acetylacetonate complexes show characteristic vibrations of the ligand, with bands around 1577 cm⁻¹ and 1522 cm⁻¹ corresponding to C=O and C=C stretching vibrations, respectively, and a band at 1278 cm⁻¹ attributed to C-C vibrations coupled with C-O stretching iiste.org.
The excitation spectrum of dysprosium-containing materials often reveals which wavelengths are most effective for inducing luminescence. For Dy³⁺-doped yttrium oxide, the excitation spectrum, monitored at the main emission wavelength of 575 nm, shows several bands corresponding to f-f transitions of the Dy³⁺ ion. The most prominent excitation peak is often found around 351 nm, which corresponds to the ⁶H₁₅/₂ → ⁶P₇/₂ transition of the dysprosium ion researchgate.net. Upon excitation into these higher energy levels, the ion typically undergoes non-radiative relaxation to the ⁴F₉/₂ excited state, from which luminescence occurs researchgate.net.
Table 1: Representative UV-Vis Absorption and Excitation Data for Dysprosium Complexes and Related Compounds
| Compound/System | Wavelength (nm) | Transition/Assignment | Reference |
|---|---|---|---|
| Dy³⁺-doped Y₂O₃ | 351 | ⁶H₁₅/₂ → ⁶P₇/₂ (Excitation) | researchgate.net |
| Cr(III)(acac)₃ | ~564 (2.2 eV) | Ligand-field splitting | nih.gov |
| General Metal(acac) | ~250-350 | π-π* (Ligand) |
Luminescence and Magnetic Circular Dichroism (MCD)
The luminescence of this compound is characterized by the sharp, narrow emission bands typical of lanthanide ions, arising from transitions between the 4f electronic energy levels. The most prominent emissions from the Dy³⁺ ion are in the visible region, specifically in the blue and yellow spectral ranges. These emissions originate from the ⁴F₉/₂ excited state to lower-lying levels of the ⁶Hⱼ manifold.
The two primary emission bands are:
A blue emission, typically observed around 480-490 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition.
A strong yellow emission, usually found around 575 nm, which is attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ transition dbc.wroc.pl.
The intensity ratio of the yellow to blue emission is highly sensitive to the local coordination environment of the Dy³⁺ ion. The ⁴F₉/₂ → ⁶H₁₃/₂ transition is a "hypersensitive" transition, meaning its intensity is strongly influenced by the symmetry of the ligand field around the dysprosium ion dbc.wroc.pl. A lower symmetry environment generally leads to a more intense yellow emission. The combination of the blue and yellow emissions can result in the perception of white light, making dysprosium complexes potential single-component white-light emitters researchgate.net.
Magnetic Circular Dichroism (MCD) is a powerful spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It provides detailed information about the electronic structure of molecules, particularly for paramagnetic species like Dy³⁺. MCD spectroscopy can reveal electronic transitions that are weak or forbidden in conventional absorption spectra and is sensitive to the magnetic properties of the ground and excited states nih.gov.
Table 2: Characteristic Luminescence Transitions for Dy³⁺ Ions
| Transition | Wavelength Range (nm) | Color |
|---|---|---|
| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 490 | Blue |
| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Yellow |
| ⁴F₉/₂ → ⁶H₁₁/₂ | ~666 | Red |
Catalytic Applications and Mechanisms
Dysprosium Acetylacetonate (B107027) as a Catalyst in Organic Synthesis
Dysprosium acetylacetonate, a coordination complex of the rare-earth metal dysprosium, has emerged as a significant catalyst in the field of organic synthesis. Its utility stems from the Lewis acidic nature of the central dysprosium(III) ion, which can activate various organic substrates and facilitate a range of chemical transformations. The acetylacetonate ligands create a coordination environment that renders the complex soluble in many organic solvents, making it suitable for use in homogeneous catalysis. This solubility is advantageous for reactions requiring non-aqueous conditions.
The catalytic activity of this compound is a key feature that has driven research into its applications. Organometallic compounds, particularly acetylacetonates (B15086760), are widely employed as catalysts and catalytic reagents. This compound fits within this class of compounds, leveraging the unique properties of the dysprosium cation to promote specific organic reactions. Its function as a Lewis acid is central to its catalytic prowess, enabling it to interact with and activate electrophiles, thereby promoting reactions with nucleophiles. Research has highlighted its effectiveness in promoting select organic transformations, particularly in the realm of addition reactions.
Specific Organic Transformation Catalysis
A notable application of this compound as a catalyst is in the addition reaction between norbornene and carbon tetrachloride. This specific transformation has been a subject of study to demonstrate the catalytic efficacy of lanthanide(III) compounds. In this reaction, this compound facilitates the addition of carbon tetrachloride across the double bond of norbornene.
The catalytic process is understood to proceed via a radical mechanism. The dysprosium complex initiates the reaction, leading to the formation of radicals from carbon tetrachloride, which then add to the norbornene. The efficiency of lanthanide catalysts, including this compound, in this reaction has been investigated, showing their potential to promote such additions. The reaction yields products resulting from the formal addition of CCl3 and Cl fragments to the norbornene molecule. Research has demonstrated that this compound is indeed capable of catalyzing this specific addition reaction, highlighting its role in facilitating complex organic transformations. beilstein-journals.org
Below is a table summarizing the reaction components and the role of the catalyst.
| Reactants | Catalyst | Reaction Type | Key Function of Catalyst |
| Norbornene, Carbon Tetrachloride | This compound | Radical Addition | Initiation of radical formation |
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, traditionally catalyzed by strong Lewis acids. While various rare-earth metal compounds, particularly triflates like dysprosium(III) triflate, have been shown to be effective catalysts for this reaction due to their strong Lewis acidity, specific research findings on the application of this compound for Friedel-Crafts alkylation are not extensively documented in the reviewed literature. The development of efficient Friedel-Crafts alkylations using only catalytic amounts of a Lewis acid has gained significant attention, moving away from stoichiometric and often hazardous traditional catalysts. Although metal acetylacetonates, in general, are explored as catalysts, detailed studies focusing on this compound's efficacy, substrate scope, and reaction mechanisms in Friedel-Crafts alkylation are not prominently available.
The oxidation of sulfur-containing compounds, such as the conversion of sulfides to sulfoxides, is a crucial transformation in organic synthesis. This process often requires catalysts to achieve high selectivity and efficiency. While various transition metal complexes, including certain metal acetylacetonates like vanadyl acetylacetonate [VO(acac)₂], have been successfully employed as catalysts for the selective oxidation of sulfides, specific studies detailing the use of this compound for the oxidation of sulfur-containing compounds are not found in the available scientific literature. The catalytic activity in oxidation reactions is highly dependent on the metal center's redox properties, and research in this area has largely focused on transition metals rather than lanthanides like dysprosium for this particular application.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. The synthesis of heterocyclic compounds like hexahydropyrimidine (B1621009) derivatives is an area where MCRs are frequently applied. While there is research on the use of dysprosium-based catalysts for such syntheses, for instance, a chitosan-supported Dy(III) nanocatalyst has been reported for the one-pot, three-component synthesis of hexahydropyrimidine derivatives, there is no specific information available on the use of the molecular complex this compound as the catalyst for this particular transformation. The development of catalysts for MCRs is an active area of research, but the application of this compound in this context remains to be explored and documented.
Development of Heterogeneous this compound Catalysts
The development of heterogeneous catalysts is a significant goal in sustainable chemistry, as it simplifies catalyst separation from the reaction mixture, enabling easy recovery and reuse. Homogeneous catalysts like this compound, despite their high activity and selectivity, pose challenges in this regard. The process of "heterogenizing" a homogeneous catalyst involves immobilizing the active catalytic species onto a solid support.
Supported Catalysts (e.g., Chitosan-Supported, MCM-41 Grafted)
The heterogenization of homogeneous catalysts onto solid supports is a critical strategy for enhancing catalyst stability, simplifying recovery, and enabling reuse, thereby contributing to more sustainable chemical processes. Dysprosium compounds have been successfully immobilized on various support materials, leveraging the properties of the support to enhance catalytic efficiency.
Chitosan-Supported Catalysts
Chitosan (B1678972), a biopolymer derived from chitin, has emerged as a promising "green" support material due to its biocompatibility, biodegradability, and the presence of functional amino and hydroxyl groups that can effectively chelate metal ions. mdpi.comnih.gov A dysprosium(III) nanocatalyst supported on chitosan has been developed for organic synthesis. researchgate.net This heterogeneous catalyst was synthesized through a straightforward procedure and was thoroughly characterized using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), scanning electron microscopy-energy dispersive X-ray analysis (SEM-EDX), transmission electron microscopy (TEM), and inductively coupled plasma atomic emission spectroscopy (ICP-AES). researchgate.net The thermal stability of the catalyst was confirmed by thermogravimetric analysis (TGA). researchgate.net
The use of chitosan as a support offers several advantages, including its insolubility in many organic solvents and its high capacity for metal sorption. mdpi.com The functional groups on the chitosan backbone provide robust anchoring sites for dysprosium ions, leading to a stable catalytic system that can be easily separated from the reaction mixture by simple filtration. researchgate.net
While mesoporous silica (B1680970) materials like MCM-41 are widely used as catalyst supports due to their high surface area and ordered pore structure, specific research detailing the grafting of this compound onto MCM-41 was not prominent in the surveyed literature. nih.govmdpi.com
Nanocatalyst Applications
The application of this compound and related Dy(III) compounds as nanocatalysts leverages the high surface-area-to-volume ratio of nanomaterials to enhance catalytic activity. These nanocatalysts have proven effective in facilitating complex organic transformations under mild conditions.
A key application is the use of a chitosan-supported Dy(III) nanocatalyst in the one-pot, three-component synthesis of hexahydropyrimidine derivatives. researchgate.net This reaction proceeds efficiently at room temperature in water, which serves as a sustainable solvent. researchgate.net The protocol is noted for its high turnover frequency (TOF), short reaction times, and excellent product yields. researchgate.net The ability to recycle and reuse the catalyst without significant loss of activity further highlights its utility and sustainability. researchgate.net
Below is a table summarizing the key features of this nanocatalyst application.
| Feature | Description | Source |
| Catalyst | Chitosan-Supported Dysprosium(III) Nanocatalyst | researchgate.net |
| Reaction | One-pot, three-component synthesis of hexahydropyrimidines | researchgate.net |
| Solvent | Water | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
| Key Advantages | High to excellent yields, Short reaction times, High TOF, Catalyst recyclability | researchgate.net |
Mechanistic Investigations of Catalytic Processes
Understanding the reaction mechanisms of catalytic processes is fundamental to optimizing reaction conditions and designing more efficient catalysts. For dysprosium-catalyzed reactions, mechanistic studies have provided valuable insights into reaction pathways, the nature of intermediates, and the origins of selectivity.
Study of Intrinsic Chemoselectivity and Intermediate Formation
Mechanistic investigations into dysprosium(III)-catalyzed reactions have employed advanced analytical techniques to probe reaction dynamics in real-time. A notable example is the study of the dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement, which is a powerful method for synthesizing trans-4,5-disubstituted cyclopentenones, motifs present in many biologically active compounds. researchgate.net
By using tandem in situ ReactIR and HPLC-MS monitoring, researchers were able to gain detailed information about the reaction's intrinsic chemoselectivity. researchgate.net This approach allowed for the direct observation of previously unseen reaction intermediates, leading to the substantiation of a more detailed reaction mechanism. researchgate.net The study highlighted the mildness of the dysprosium(III) catalyst, which successfully prevented the formation of undesired isomerization products, thus ensuring high chemoselectivity for the desired product. researchgate.net
The key findings from these mechanistic studies are outlined in the table below.
| Mechanistic Aspect | Finding | Technique Used | Source |
| Intrinsic Chemoselectivity | The mild reaction conditions provided by the Dy(III) catalyst prevent the formation of isomerization byproducts. | in situ ReactIR, HPLC-MS | researchgate.net |
| Intermediate Formation | Previously unobserved reaction intermediates were detected, allowing for a more detailed mechanism to be proposed. | in situ ReactIR, HPLC-MS | researchgate.net |
| Catalyst Role | Dysprosium(III) salts act as extremely mild and efficient Lewis acid catalysts for various carbon-carbon bond-forming reactions. | N/A | researchgate.net |
These investigations underscore the role of the dysprosium catalyst in controlling the reaction pathway, guiding the formation of specific intermediates, and ultimately dictating the chemoselectivity of the final product.
Advanced Materials Integration and Applications
Dysprosium Acetylacetonate (B107027) as a Precursor for Material Synthesis
The utility of dysprosium acetylacetonate as a precursor stems from its organic ligands, which confer solubility in organic solvents and a suitable volatility for gas-phase deposition techniques. Upon thermal decomposition, these ligands are released, ideally leaving behind a high-purity dysprosium-containing material.
Chemical Vapor Deposition (CVD) Applications
Metal-organic chemical vapor deposition (MOCVD) is a highly effective technique for the deposition of thin films with excellent uniformity and composition control. Metal β-diketonates, including acetylacetonates (B15086760), are a well-established class of precursors for MOCVD due to their volatility and thermal stability. While specific studies detailing the use of this compound in CVD are not prevalent in the reviewed literature, the general applicability of metal acetylacetonates in this field is widely recognized. For instance, precursors such as anhydrous nickel(II) acetylacetonate and iron(III) acetylacetonate have been successfully employed in the direct liquid injection chemical vapor deposition (DLI-CVD) of nickel ferrite (B1171679) (NiFe₂O₄) thin films. This demonstrates the principle of using metal acetylacetonates to deposit complex oxide films. The thermal properties of this compound suggest its potential as a precursor for the MOCVD of dysprosium oxide (Dy₂O₃) or other dysprosium-containing thin films, which have applications in microelectronics and magnetic materials.
Thin Film Deposition Techniques
Beyond conventional CVD, this compound is a candidate for other advanced thin film deposition methods, such as atomic layer deposition (ALD). ALD is a technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision. The process relies on self-limiting surface reactions between the precursor and a co-reactant.
While direct examples of this compound in ALD are not widely reported, the use of other dysprosium β-diketonate precursors, such as Dy(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato), for the ALD of dysprosium oxide films has been demonstrated. Furthermore, indium(III) acetylacetonate has been successfully used as a precursor for the ALD of indium oxide thin films. These examples highlight the potential of this compound as a viable precursor for the ALD of dysprosium-containing thin films, which are of interest for applications in high-k gate dielectrics and magnetic devices.
The choice of deposition technique and precursor is critical in determining the final properties of the thin film. The table below summarizes key parameters for thin film deposition techniques where this compound could potentially be utilized.
| Deposition Technique | Precursor State | Typical Substrate Temperature | Key Advantages | Potential Application of Dy-containing Films |
| MOCVD | Vapor | 400-800°C | High deposition rates, good uniformity | Magnetic storage media, optical coatings |
| ALD | Vapor | 100-400°C | Atomic-level thickness control, high conformality | High-k gate dielectrics, microelectronics |
Nanoparticle Synthesis
The synthesis of nanoparticles with controlled size and composition is crucial for a wide range of applications, from catalysis to biomedical imaging. Thermal decomposition of metal-organic precursors is a common method for producing high-quality nanoparticles. Although specific literature on the synthesis of dysprosium-containing nanoparticles directly from this compound is limited, the thermal decomposition of other metal acetylacetonates to form nanoparticles is well-documented. For instance, iron(III) acetylacetonate is a widely used precursor for the synthesis of iron oxide nanoparticles. The process typically involves heating the precursor in a high-boiling point solvent in the presence of stabilizing agents.
This general methodology suggests that this compound could be a suitable precursor for the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles. The thermal decomposition would lead to the nucleation and growth of nanoparticles, with the final size and morphology being controlled by reaction parameters such as temperature, reaction time, and the type of surfactants used.
Integration into Composite and Hybrid Materials
The incorporation of this compound into larger material systems allows for the creation of composites and hybrids with tailored functionalities. These materials can exhibit novel magnetic, optical, or electronic properties arising from the interplay between the dysprosium complex and the host matrix.
Encapsulation in Carbon Nanotubes (CNTs) for Hybrid Systems
A significant application of this compound in hybrid materials is its encapsulation within carbon nanotubes (CNTs). This creates a one-dimensional hybrid system where the dysprosium complex is protected from the external environment, potentially preserving or enhancing its intrinsic properties.
In a notable study, this compound dihydrate, [Dy(acac)₃(H₂O)₂], which exhibits single-molecule magnet (SMM) behavior, was successfully encapsulated within multi-walled carbon nanotubes (MWCNTs) using a capillary method. researchgate.net The encapsulation was confirmed through transmission electron microscopy (TEM) and energy-dispersive X-ray (EDX) spectroscopy, which detected the presence of dysprosium ions within the nanotubes. researchgate.net
The resulting hybrid material, Dy(acac)₃(H₂O)₂@MWCNT, was found to retain the SMM properties of the dysprosium complex. researchgate.net Alternating current (AC) magnetic susceptibility measurements showed that the magnetic properties of the encapsulated complexes were still frequency-dependent, a key characteristic of SMMs. researchgate.net This research demonstrates the feasibility of creating novel magnetic hybrid materials by combining molecular magnets with the unique electronic and structural properties of carbon nanotubes.
The table below summarizes the key findings from the study on the encapsulation of this compound in MWCNTs. researchgate.net
| Property | Method | Observation |
| Encapsulation | TEM, EDX | Successful encapsulation of Dy(acac)₃(H₂O)₂ within MWCNTs. |
| Thermal Stability | TGA | The hybrid material showed a residual mass of 22.3 wt% at temperatures above 1000°C, corresponding to the dysprosium oxide residue. |
| Magnetic Behavior | AC Susceptibility | The encapsulated complex retained its frequency-dependent magnetic susceptibility, characteristic of single-molecule magnet behavior. |
Incorporation into Xerogel Matrices
The sol-gel process offers a versatile method for creating porous oxide matrices, known as xerogels, which can host a variety of functional molecules. The incorporation of lanthanide ions into these matrices is of great interest for optical applications such as lasers and sensors.
While there is research on the embedding of dysprosium ions into silica (B1680970) xerogels, the precursor typically used is a simple salt like dysprosium chloride. researcher.life In these studies, the dysprosium ions are introduced into the sol-gel reaction mixture, and upon gelation and drying, become trapped within the porous silica network. The spectroscopic properties of the resulting dysprosium-doped xerogels are then investigated.
There is a lack of specific research on the use of this compound as the precursor for incorporation into xerogel matrices. However, the solubility of this compound in organic solvents commonly used in sol-gel synthesis suggests its potential for this application. Using an acetylacetonate complex could offer advantages in terms of controlling the dispersion of the dysprosium ions within the matrix and potentially influencing the final optical or magnetic properties of the composite material. Further research in this area could open up new avenues for the development of functional hybrid materials.
Emergent Device Applications and Multifunctionality
The unique magnetic and luminescent properties of dysprosium ions, particularly when incorporated into organometallic complexes like acetylacetonate, are paving the way for a new generation of multifunctional devices. These applications span high-density data storage, spintronics, advanced optical sensing, and secure information technologies.
Dysprosium-based complexes are at the forefront of research into single-molecule magnets (SMMs), which promise a revolutionary leap in data storage density. bioengineer.org Unlike current hard drive technologies that store data by magnetizing a region containing many atoms, SMMs can store a bit of information within an individual molecule. manchester.ac.uk This opens the possibility of storing terabytes of data in an area the size of a postage stamp. newatlas.com
A significant breakthrough involves a novel dysprosium-based SMM that retains its magnetic memory up to 100 Kelvin (-173 °C). manchester.ac.uk This is a substantial improvement over the previous record of 80 K and, crucially, surpasses the temperature of liquid nitrogen (77 K), a readily available coolant. scitechdaily.com This development makes the use of SMMs in large-scale data centers more feasible. thebrighterside.news
The success of this molecule lies in its unique and highly engineered structure, where a central dysprosium ion is positioned in a nearly perfect linear arrangement between two nitrogen atoms. bioengineer.orgthebrighterside.news This specific geometry enhances the molecule's magnetic anisotropy, which is its ability to maintain a specific magnetic orientation, thereby preventing the loss of stored information. thebrighterside.news
| Parameter | Previous Record (Dy-SMM) | New Record (1-Dy) | Significance |
| Blocking Temperature | ~80 K (-193 °C) | 100 K (-173 °C) | Operates above the temperature of liquid nitrogen, increasing practicality. scitechdaily.comthebrighterside.news |
| Potential Data Density | N/A | ~3 terabytes per square centimeter | Represents a potential 100-fold increase over current technologies. manchester.ac.uknewatlas.com |
| Energy Barrier | N/A | 1,843 cm⁻¹ | The highest recorded for a dysprosium SMM, indicating superior magnetic memory stability. thebrighterside.news |
Spintronics is an emerging technology that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information. researchgate.net This offers a path to devices with lower energy consumption, faster speeds, and higher storage densities compared to conventional electronics. nih.gov The exceptionally high magnetic moment of the dysprosium ion makes its compounds, including organometallic complexes, prime candidates for integration into spintronic devices. americanelements.comaps.org
Dysprosium-based single-ion magnets are being investigated for their potential use as qubits, the fundamental building blocks of quantum computers. umn.edu The distinct spin states of the dysprosium ion can be used to encode quantum information. The challenge lies in controlling and maintaining these spin states, a property related to the magnetic blocking temperature. umn.edu
In the broader context of spintronics, two-dimensional (2D) magnetic materials are gaining significant interest for their scalability and the ease with which their magnetic properties can be controlled. sciopen.com The principles learned from dysprosium SMMs, such as the importance of molecular symmetry and the ligand field in controlling magnetic anisotropy, are directly applicable to the design of new 2D materials and heterostructures for spintronic applications like spin valves and magnetic tunnel junctions (MTJs). researchgate.netnih.gov
The temperature-sensitive luminescence of dysprosium ions provides a foundation for advanced, non-contact optical thermometry. acs.org This technique relies on measuring changes in the intensity or lifetime of light emitted from a Dy³⁺-doped material to determine temperature with high precision and spatial resolution. nih.gov A common method is the fluorescence intensity ratio (FIR) technique, which compares the emission from two different thermally coupled energy levels of the Dy³⁺ ion. rsc.org
Recent research has demonstrated high-performance optical thermometers using Dy³⁺-doped garnet phosphors. rsc.org These materials exhibit characteristic blue emissions whose intensity ratios change predictably with temperature. Such sensors can achieve high relative sensitivity, making them suitable for applications where conventional thermometers are impractical, such as monitoring microelectronics or catalytic reactions. nih.govrsc.org
Furthermore, dysprosium-based materials can be engineered for dual-sensing capabilities. For instance, layered thin films of YVO₄:Dy³⁺ have been combined with layers containing other lanthanide ions, like Eu³⁺. nih.gov This novel multi-layered approach creates a sensor with multiple temperature-sensitive emission ratios, enabling high sensitivity over a much broader temperature range (e.g., 300–850 K). nih.gov A dual-layered YVO₄:Eu³⁺/YVO₄:Dy³⁺ sample achieved a maximum relative sensitivity of 3.6% K⁻¹ at 640 K. nih.gov The magnetic properties of dysprosium also open the door to creating single compounds that can simultaneously sense both temperature and magnetic fields. nih.gov
| Sensor Material | Sensing Principle | Temperature Range | Peak Relative Sensitivity (Sᵣ) |
| CHGO:Dy³⁺ | FIR (4I₁₅/₂ & 4F₉/₂ → 6H₁₅/₂) | 298–523 K | 2.12% K⁻¹ at 298 K |
| YVO₄:Dy³⁺ | FIR (Thermally Coupled States) | up to ~673 K | 1.8% K⁻¹ at 298 K |
| YVO₄:Eu³⁺/YVO₄:Dy³⁺ | Dual-Layer FIR | 300–850 K | 3.6% K⁻¹ at 640 K |
| YAlO₃:Dy³⁺ | FIR (Higher Energy Levels) | 300–850 K | 0.86% K⁻¹ at 600 K |
The unique luminescent properties of lanthanide complexes are being harnessed for high-security anticounterfeiting and optical data storage. researchgate.net Materials that can change their emission color or intensity in response to an external stimulus, such as UV light, offer a way to create dynamic and difficult-to-replicate security labels. researchgate.net
While much of the work in this area has focused on europium complexes, the principles are applicable to other luminescent lanthanides like dysprosium. The concept involves encoding information that is invisible under normal lighting but becomes readable under specific excitation wavelengths. By using materials with multiple emission modes or lifetimes, multi-level encryption can be achieved, significantly increasing the security of the encoded information. researchgate.net
For example, a security label could be designed where different parts of a pattern emit light at different wavelengths or for different durations after excitation is removed. This time-dependent and wavelength-dependent luminescent contrast creates a highly secure signature. researchgate.net The ability to "write" and "erase" information by using light to switch the luminescent state of the material also points toward its potential for rewritable optical information storage. researchgate.net The narrow emission bands and distinct spectral signatures of this compound make it a candidate for such applications, where its specific luminescent profile could be used as a unique identifier.
This compound belongs to the family of lanthanide β-diketonate complexes, which are widely studied for their use as emissive materials in organic light-emitting diodes (OLEDs). sci-hub.se In an OLED, a layer of organic material emits light when an electric current is passed through it. The sharp, well-defined emission bands of lanthanide ions are highly desirable for creating displays with pure colors and high color saturation.
The role of the acetylacetonate ligands is crucial; they act as "antennas," absorbing energy from the electrical excitation and efficiently transferring it to the central Dy³⁺ ion, which then emits light. rsc.org This process is more efficient than directly exciting the lanthanide ion. The volatility and solubility of complexes like this compound allow them to be incorporated into the emissive layer of an OLED using either vacuum deposition or solution-based "wet" processing techniques. sci-hub.se
While europium (red) and terbium (green) complexes are more common due to their emission in the visible spectrum, dysprosium's characteristic emissions (typically in the blue and yellow-green regions) could be utilized for specific color applications or as a component in white-light emitting devices. The general structure of such a device involves stacking multiple thin layers, including electron and hole transport layers, an emissive layer containing the dysprosium complex, and electrodes. nih.govntu.edu.sg
Comparative and Contextual Studies
Comparison of Dysprosium Acetylacetonate (B107027) with Other Lanthanide Acetylacetonate Complexes
Dysprosium acetylacetonate, as part of the broader family of lanthanide(III) acetylacetonate complexes [Ln(acac)₃], shares a general structural formula but exhibits distinct properties rooted in the specific electronic configuration of the Dy³⁺ ion. These differences are most pronounced in their optical and magnetic behaviors when compared to other members of the lanthanide series.
Structural and Crystallization Behavior: While lanthanide acetylacetonate complexes are often isostructural, subtle differences in ionic radii across the series can influence their crystallization and solid-state structures. For instance, studies have shown that while the neodymium acetylacetonate dimer, [Nd₂(acac)₆(H₂O)₂], readily precipitates from solution, crystallizing the analogous dysprosium dimer under the same conditions is challenging. researchgate.net This suggests that despite the chemical similarity of lanthanides, factors like nucleation energetics can vary, influencing the isolation of specific solid-state architectures. researchgate.net Generally, tris-acetylacetonate complexes of lanthanides, such as the Gd(acac)₃(H₂O)₂ analogue, feature well-defined crystal structures where the lanthanide ion is coordinated by the acetylacetonate ligands and water molecules. mdpi.com
Luminescent Properties: The luminescence of lanthanide acetylacetonate complexes is a key area of comparative study. The acetylacetonate ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. nih.gov However, the efficiency of this energy transfer and the resulting emission intensity vary significantly across the series.
Complexes of Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their strong emissions in the red and green spectral regions, respectively. nih.govnih.gov In contrast, the luminescence from Dysprosium(III) and Samarium(III) acetylacetonate complexes is typically much weaker. nih.gov This difference is attributed to the energy gap between the triplet state of the acetylacetonate ligand and the emissive energy levels of the lanthanide ions. For Eu³⁺ and Tb³⁺, this energy gap is often optimal for efficient energy transfer. nih.gov For Dy³⁺, the energy transfer from the ligand to the metal ion may be less efficient, leading to lower quantum yields. nih.gov Studies on mixed-ligand complexes have shown that while ligands can effectively sensitize Dy³⁺ emission, the quantum yields are often lower compared to their Eu³⁺ and Tb³⁺ counterparts. nih.govnih.gov
| Property | Dysprosium (Dy³⁺) Acetylacetonate | Europium (Eu³⁺) Acetylacetonate | Terbium (Tb³⁺) Acetylacetonate | Samarium (Sm³⁺) Acetylacetonate |
| Primary Emission Color | Yellow | Red | Green | Orange-Red |
| Luminescence Intensity | Relatively Weak nih.gov | Strong nih.govnih.gov | Strong nih.govnih.gov | Relatively Weak nih.gov |
| Key Emission Transition | ⁴F₉/₂ → ⁶H₁₅/₂ | ⁵D₀ → ⁷F₂ | ⁵D₄ → ⁷F₅ | ⁴G₅/₂ → ⁶H₉/₂ |
Magnetic Properties: The magnetic properties of lanthanide acetylacetonates (B15086760) are dictated by the number of unpaired 4f electrons and the strong spin-orbit coupling characteristic of these elements. Dysprosium(III), with a 4f⁹ configuration, possesses a large magnetic moment and significant magnetic anisotropy, making its complexes, including this compound, candidates for single-molecule magnets (SMMs). mdpi.comsemanticscholar.org
Comparative studies of lanthanide complexes with similar ligand environments reveal distinct magnetic behaviors. For example, in certain dinuclear complexes, the interaction between Dy³⁺ ions was found to be weakly ferromagnetic. nih.gov In contrast, analogous complexes containing Gd³⁺ and Tb³⁺ exhibited antiferromagnetic coupling between the metal centers. nih.gov This highlights how the nature of the lanthanide ion fundamentally influences the magnetic exchange interactions within a given structural framework. The encapsulation of Dysprosium(III) acetylacetonate dihydrate within carbon nanotubes has been shown to alter its magnetic properties, demonstrating that the coordination environment can tune the behavior of these complexes. semanticscholar.org
Comparative Analysis with Other Metal Acetylacetonate Complexes
When compared with acetylacetonate complexes of other metals, particularly transition metals, this compound and its lanthanide counterparts exhibit fundamental differences in structure, bonding, and physical properties. These distinctions arise primarily from the different valence orbitals involved—4f for lanthanides and 3d for first-row transition metals. brainly.in
Electronic and Optical Properties: The most striking difference lies in their optical spectra. Transition metal acetylacetonate complexes typically display broad absorption bands in the visible spectrum. euroasiapub.org These bands are due to d-d electronic transitions, which are strongly influenced by the ligand field. quora.com The energies of these transitions, and thus the color of the complex, are sensitive to the geometry and nature of the surrounding ligands. quora.com
In contrast, lanthanide acetylacetonate complexes feature absorption and emission spectra characterized by sharp, narrow, line-like bands. quora.com These correspond to f-f transitions. The 4f orbitals of lanthanides are shielded by the outer 5s and 5p electrons, making them less interactive with the ligand environment. quora.com Consequently, the positions of these spectral bands are largely independent of the ligand, similar to what is observed for free ions.
Magnetic Properties: Significant differences are also observed in the magnetic properties. In transition metal complexes, the magnetic moment is often approximated by a "spin-only" value, as the orbital contribution to the magnetic moment is largely "quenched" by the ligand field. euroasiapub.orgslideshare.net
For lanthanide ions like Dy³⁺, the 4f electrons are well-shielded, and the ligand field effects are much weaker. euroasiapub.org This results in strong spin-orbit coupling, where the spin and orbital angular momenta are not quenched. euroasiapub.org Consequently, both spin and orbital motion contribute to the total magnetic moment, leading to much larger and more complex magnetic moments and significant magnetic anisotropy compared to most transition metal complexes. euroasiapub.org
| Feature | This compound (Lanthanide Complex) | Transition Metal Acetylacetonates (e.g., Fe(acac)₃, Cr(acac)₃) |
| Valence Orbitals | 4f | 3d, 4d, or 5d |
| Ligand Field Effect | Weak; 4f orbitals are shielded euroasiapub.org | Strong; d orbitals interact directly with ligands quora.com |
| Optical Spectra | Sharp, narrow f-f transition bands quora.com | Broad d-d transition bands euroasiapub.org |
| Spin-Orbit Coupling | Strong euroasiapub.org | Weaker; often quenched orbital momentum euroasiapub.org |
| Magnetic Moment | Large; significant orbital contribution euroasiapub.org | Often approximates "spin-only" value slideshare.net |
| Coordination Number | Typically high (e.g., 8, 9) nih.govwikipedia.org | Commonly 6 (octahedral) or 4 (tetrahedral/square planar) researchgate.net |
Structural and Stability Differences: Lanthanide ions are larger and have higher coordination numbers (typically 8 or 9) compared to most first-row transition metals, which commonly exhibit coordination numbers of 4 or 6. nih.govwikipedia.orgresearchgate.net This allows tris-acetylacetonates of lanthanides to often accommodate additional ligands, such as water molecules, leading to formulas like Dy(acac)₃(H₂O)₂. semanticscholar.org Transition metal tris-acetylacetonates, such as Cr(acac)₃ or Co(acac)₃, are typically coordinatively saturated and octahedral. The stability of lanthanide complexes with a given ligand generally increases across the series due to the lanthanide contraction. nih.gov
This compound in the Context of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Lanthanide ions, including dysprosium, are widely used as metal nodes in MOF synthesis due to their high coordination numbers, versatile coordination geometries, and interesting luminescent and magnetic properties. mdpi.comrsc.org
While this compound is not typically a direct building block (i.e., the entire complex is not incorporated as a node), it serves as an important precursor for the synthesis of dysprosium-based materials, including MOFs and oxides. The use of metal acetylacetonates as precursors in MOF synthesis can be advantageous. For example, when a metal acetylacetonate is used instead of a metal chloride, the byproduct formed during the reaction is acetylacetone (B45752). rsc.org Acetylacetone is a mild acid, which is less likely to interfere with the formation and crystalline growth of the MOF compared to the stronger acid (HCl) generated from chloride salts. rsc.org
Dysprosium-based MOFs (Dy-MOFs) are of particular interest for several applications:
Luminescence and Sensing: Dy-MOFs can exhibit the characteristic luminescence of the Dy³⁺ ion, although the efficiency depends on the energy transfer from the organic linker. mdpi.com These luminescent properties can be exploited for chemical sensing, where the emission changes upon exposure to specific solvents or analytes. mdpi.com
Magnetism: The high magnetic anisotropy of the Dy³⁺ ion makes Dy-MOFs promising candidates for the development of single-molecule magnets (SMMs) and other magnetic materials. mdpi.com By incorporating Dy³⁺ ions into a rigid framework, it is possible to control the coordination environment and the distances between magnetic centers.
Catalysis: The Lewis acidic nature of the Dy³⁺ centers within a MOF structure allows these materials to act as heterogeneous catalysts for various organic reactions, such as sulfide (B99878) oxidation.
Precursors for Oxides: Dy-MOFs can be used as sacrificial templates. By heating a Dy-MOF in air, the organic linker can be burned off, yielding dysprosium oxide (Dy₂O₃) particles with a well-defined morphology that is inherited from the parent MOF crystal.
In this context, this compound represents a convenient and reactive starting material for introducing dysprosium ions into these advanced material systems. Its solubility in organic solvents used for solvothermal MOF synthesis makes it a practical choice for researchers exploring the rich properties of lanthanide-based coordination polymers. uva.nl
Future Research Directions and Emerging Trends
Rational Design and Synthesis of High-Performance Dysprosium Acetylacetonate (B107027) Derivatives
The rational design and synthesis of new dysprosium acetylacetonate derivatives are central to the development of high-performance materials, particularly in the realm of Single-Molecule Magnets (SMMs). rsc.org The magnetic properties of dysprosium-based SMMs are highly sensitive to the local coordination environment and symmetry of the Dy(III) ion. rsc.org Future research will focus on strategically modifying the acetylacetonate ligand and introducing ancillary ligands to precisely control the crystal field environment around the dysprosium ion. The goal is to create a strong axial ligand field and minimize transverse anisotropy, which are crucial for suppressing quantum tunneling of magnetization (QTM) and enhancing the energy barrier for magnetization reversal (Ueff). rsc.orgnih.gov
Strategies for achieving this include:
Ligand Modification: Introducing bulky or electron-withdrawing/donating groups onto the acetylacetonate backbone to modulate the electronic properties and steric hindrance of the coordination sphere.
Ancillary Ligands: Incorporating additional ligands with specific geometries and donor atoms to enforce a desired high-symmetry coordination environment, such as D4d or D6d. rsc.org
Kinetic vs. Thermodynamic Control: Developing synthetic methodologies that allow for kinetic or thermodynamic control over the formation of specific isomers or coordination geometries, leading to complexes with optimized magnetic properties. gla.ac.uk
This rational design approach, combining synthetic chemistry with theoretical modeling, is expected to lead to the next generation of high-performance SMMs with blocking temperatures approaching practical application levels. nih.govrsc.org
Exploration of Novel Heterometallic Systems and Their Synergistic Functions
A significant emerging trend is the incorporation of this compound moieties into heterometallic systems, combining dysprosium with other lanthanide (4f) or transition (3d) metals. mdpi.comresearchgate.net This approach aims to create materials with synergistic or emergent properties that are not present in the individual metallic components.
3d-4f Systems: Coupling a dysprosium ion with a 3d transition metal ion (e.g., Fe, Co, Cu) can introduce magnetic exchange interactions. researchgate.netkit.edu These interactions can modulate the magnetic relaxation dynamics of the dysprosium center, potentially suppressing QTM and leading to enhanced SMM behavior. rsc.org The choice of the 3d metal and the bridging ligands that mediate the magnetic coupling are critical design parameters. mdpi.com For instance, research on [Ln(hfac)₃Cu(acac)₂] complexes has shown the potential for interesting structural and magnetic properties. vulcanchem.com
f-f' Systems: Combining dysprosium with other lanthanide ions (e.g., Yb, Eu, Tb) in a single molecule can lead to multifunctional materials that combine magnetism with luminescence. frontiersin.orgnih.gov By carefully selecting the lanthanide partners and the molecular architecture, it is possible to design systems where energy transfer processes between the ions can be controlled. This could lead to applications in areas such as dual-mode imaging or luminescent thermometers. nih.gov The stepwise, site-specific introduction of different lanthanide ions into pre-designed scaffolds is a key synthetic challenge in this area. frontiersin.org
Table 1: Examples of Heterometallic Systems and Their Potential Functions
| Metal Combination | Potential Synergistic Function | Example Ligand Scaffolds |
|---|---|---|
| Dy(III) - 3d Metal (e.g., Co, Cu) | Enhanced Single-Molecule Magnet (SMM) properties through magnetic exchange coupling. | Acetylacetonate (acac), Hexafluoroacetylacetonate (hfac) |
| Dy(III) - Luminescent Ln(III) (e.g., Eu, Tb) | Dual magnetic and luminescent properties for multimodal imaging or sensing. | bis-DO3A/DTPA, Polyamino carboxylates |
Advanced Catalytic Applications and Deeper Mechanistic Insights
While this compound is known to catalyze certain organic reactions, such as the addition of carbon tetrachloride to norbornene, its full potential as a catalyst remains largely unexplored. wikipedia.org As a Lewis acid, it has the potential to promote a variety of organic transformations. vulcanchem.com Future research will likely focus on expanding its catalytic scope and gaining a deeper understanding of the reaction mechanisms.
Key research directions include:
Asymmetric Catalysis: The development of chiral this compound-based catalysts for enantioselective synthesis. This could involve the use of chiral derivatives of the acetylacetonate ligand or the formation of adducts with chiral auxiliary ligands.
Polymerization Catalysis: Investigating the use of this compound complexes as initiators for the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polymers.
Mechanistic Studies: Employing a combination of kinetic studies, spectroscopic techniques (e.g., in-situ IR), and computational modeling to elucidate the nature of the active catalytic species and the detailed reaction pathways. rsc.orgnih.govresearchgate.net Understanding the mechanism is crucial for rationally improving catalyst performance, including activity, selectivity, and stability. princeton.eduprinceton.edu
Development of Multifunctional Materials Based on this compound
The integration of this compound into extended structures like Metal-Organic Frameworks (MOFs) or coordination polymers is a promising avenue for creating multifunctional materials. rsc.orgresearchgate.net These materials can combine the intrinsic properties of the dysprosium ion (magnetism, luminescence) with the properties of the framework, such as porosity or conductivity. bohrium.comnanoshel.com
Potential applications for these multifunctional materials include:
Sensing: Designing MOFs where the luminescence of the Dy(III) ion is sensitive to the presence of specific analytes, leading to turn-on or turn-off fluorescent sensors. rsc.org
Information Storage: Creating materials that exhibit both SMM behavior and another switchable property, which could be exploited for high-density information storage. rsc.org
Catalysis: Utilizing the porous structure of MOFs to encapsulate this compound units, creating size-selective catalysts with enhanced stability and recyclability. nanoshel.com
Proton Conduction: Incorporating dysprosium centers into frameworks with hydrogen-bonding networks to develop materials for applications in fuel cells or other electrochemical devices. bohrium.com
A recent study reported a dysprosium-based metal-organic chain that exhibits single-ion magnet behavior, intense photoluminescence, and even magnetic field-dependent cytotoxicity, highlighting the vast potential of this research direction. rsc.orgresearchgate.net
Investigation of Hybrid Systems for Enhanced and Tunable Properties
Creating hybrid materials by combining this compound with other classes of materials is an emerging strategy to enhance its properties and create novel functionalities. This involves interfacing the molecular complex with solid-state materials at the nanoscale.
One notable example is the encapsulation of this compound, which acts as an SMM, within the nano-channels of multi-walled carbon nanotubes (MWCNTs). mdpi.comresearchgate.net Research has shown that the encapsulated complexes retain their SMM properties. mdpi.comresearchgate.net This approach offers several advantages:
Protection and Isolation: The CNTs protect the molecular magnets from the external environment, potentially improving their stability and coherence times. researchgate.net
Alignment and Ordering: The one-dimensional nature of the CNT channels can induce a preferential alignment of the SMMs, which is beneficial for certain applications. researchgate.net
Device Integration: Encapsulation provides a pathway for integrating these molecular-scale magnets into solid-state device architectures for applications in molecular spintronics or quantum computing. mdpi.com
Future work in this area will explore other host materials, such as porous silica (B1680970) or other nanomaterials, and investigate how the host-guest interactions can be used to tune the magnetic and optical properties of the dysprosium complex.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₅H₂₁DyO₆ |
| Carbon tetrachloride | CCl₄ |
| Norbornene | C₇H₁₀ |
| Hexafluoroacetylacetonate | C₅HF₆O₂⁻ |
| Europium | Eu |
| Terbium | Tb |
| Ytterbium | Yb |
| Cobalt | Co |
| Copper | Cu |
Q & A
Basic: What are the standard protocols for synthesizing dysprosium acetylacetonate, and how can purity be ensured?
Answer: this compound is typically synthesized via solvothermal methods or by reacting dysprosium salts (e.g., DyCl₃) with acetylacetone in a basic medium. A common approach involves refluxing Dy(NO₃)₃·6H₂O with acetylacetone in ethanol, followed by precipitation and vacuum drying . To ensure purity, researchers should:
- Use high-purity starting materials (≥99.9% Dy content) to minimize lanthanide impurities (e.g., Tb₂O₃, Ho₂O₃) .
- Characterize the product via Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Dy³⁺ content .
- Perform thermogravimetric analysis (TGA) to verify hydration levels, as the compound often exists as a hydrate (Dy(acac)₃·xH₂O) .
Advanced: How do coordination modes of this compound influence its magnetic and luminescent properties?
Answer: this compound’s coordination geometry (e.g., octahedral vs. distorted square antiprismatic) directly impacts its electronic structure. For example:
- In dimeric Dy(acac)₃ complexes, bridging acetylacetonate ligands enhance magnetic coupling, leading to single-molecule magnet (SMM) behavior with slow magnetic relaxation .
- Luminescence studies (e.g., photoluminescence spectroscopy) reveal sharp emission peaks at ~480 nm (blue) and ~580 nm (yellow), attributed to ⁴F₉/₂ → ⁶Hⱼ/₂ transitions. These properties are sensitive to ligand field symmetry and solvent interactions .
Methodological Note: Use X-ray diffraction (XRD) to resolve crystal structures and density functional theory (DFT) calculations to correlate geometry with spectroscopic data .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer: Key techniques include:
- XRD : Resolves crystalline structure and identifies polymorphs (e.g., monoclinic vs. orthorhombic phases) .
- FTIR : Confirms acetylacetonate ligand bonding via C=O (~1600 cm⁻¹) and C-H (~2900 cm⁻¹) stretches .
- Elemental Analysis : Validates Dy³⁺ content (target: ~32.26% by weight via complexometric titration) .
Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., decomposition temperature)?
Answer: Discrepancies often arise from hydration states or synthesis conditions. For example:
- Decomposition temperatures vary between 120°C (hydrated form) and higher values for anhydrous forms .
- Resolution Strategy :
- Conduct TGA under controlled atmospheres (N₂ vs. air) to isolate decomposition steps .
- Compare experimental vapor pressure data with computational models (e.g., Clausius-Clapeyron equations) to validate stability ranges .
Basic: What are the solubility properties of this compound, and how do they affect reaction design?
Answer: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, acetone) . This limits its use in aqueous systems but makes it suitable for:
- Sol-gel synthesis of Dy-doped oxides (e.g., Gd₂O₃:Dy³⁺ phosphors) .
- Nanoparticle fabrication via thermal decomposition in high-boiling solvents (e.g., oleylamine) .
Advanced: What strategies optimize this compound’s performance in energy transfer applications?
Answer: Key approaches include:
- Co-doping : Pair Dy³⁺ with Eu³⁺ or Tb³⁺ to enhance energy transfer efficiency in phosphors. For example, Gd₂O₃:Dy³⁺,Eu³⁺ shows tunable multicolor emission .
- Ligand Engineering : Substitute acetylacetonate with bulkier β-diketonates (e.g., thenoyltrifluoroacetone) to reduce non-radiative decay and improve photoluminescence quantum yield .
Basic: How do researchers address batch-to-batch variability in this compound synthesis?
Answer: Variability often stems from inconsistent hydration or ligand ratios. Mitigation steps:
- Standardize reaction parameters (pH, temperature, stirring rate) .
- Use Karl Fischer titration to quantify water content and adjust stoichiometry accordingly .
Advanced: What role does this compound play in designing lanthanide-based metal-organic frameworks (MOFs)?
Answer: As a precursor, it enables MOFs with tailored luminescent/magnetic properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
